2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWQKZABZXLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463327 | |
| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374790-93-9 | |
| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its primary applications, with a focus on its role as a building block in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are provided to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, also known as 2-furanboronic acid pinacol ester, is a heterocyclic organoboron compound. It belongs to the class of boronic acid pinacol esters, which are valued for their stability, ease of handling, and versatility in organic synthesis. The furan moiety is a prevalent structural motif in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, this reagent serves as an essential building block for introducing the 2-furanyl group onto various molecular scaffolds. Its primary utility is demonstrated in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.
Chemical and Physical Properties
The compound is typically a white to off-white crystalline solid under standard conditions. Its pinacol ester group confers greater stability compared to the corresponding boronic acid, making it less prone to dehydration and protodeboronation, thus ensuring a longer shelf-life and more consistent reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 238779-01-2 | |
| Molecular Formula | C₁₀H₁₅BO₃ | |
| Molecular Weight | 194.04 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 56-60 °C (133-140 °F) | |
| Boiling Point | 97-101 °C at 10 mmHg | |
| Density | 1.07 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF). | |
| Refractive Index | 1.479 |
Synthesis and Reaction Mechanisms
The predominant method for synthesizing this compound involves the palladium-catalyzed cross-coupling reaction between a furan derivative and a diboron reagent, such as bis(pinacolato)diboron.
Figure 1: General synthetic scheme for C-H borylation of furan.
A common approach is the iridium-catalyzed C-H borylation of furan, which offers high regioselectivity for the C2 position. This method avoids the need for pre-functionalized furan starting materials.
General Experimental Protocol: Synthesis via C-H Borylation
-
Inert Atmosphere: To a flame-dried Schlenk flask, add bis(pinacolato)diboron (1.1 eq.) and the iridium catalyst (e.g., [Ir(cod)OMe]₂) (1-3 mol%) and ligand (e.g., dtbpy) (1-3 mol%) under an argon or nitrogen atmosphere.
-
Solvent and Reactant Addition: Add anhydrous solvent (e.g., THF or cyclopentyl methyl ether). Add furan (1.0 eq.) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure product.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond between the furan ring and various aryl, heteroaryl, or vinyl halides or triflates.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction is fundamental in medicinal chemistry for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Table 2: Example Suzuki-Miyaura Coupling Reaction Data
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 2-Iodopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 95 |
Note: Data presented are representative examples from synthetic literature and actual results may vary based on specific conditions and substrate scope.
Spectroscopic Data
Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.
Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 7.59 (dd, J=1.8, 0.8 Hz, 1H) | Furan C5-H |
| 6.89 (dd, J=3.4, 0.8 Hz, 1H) | Furan C3-H | ||
| 6.42 (dd, J=3.4, 1.8 Hz, 1H) | Furan C4-H | ||
| 1.33 (s, 12H) | Pinacol -CH₃ | ||
| ¹³C NMR | CDCl₃ | 147.2, 120.8, 111.3 | Furan C5, C3, C4 |
| 84.1 | Pinacol Quaternary C | ||
| 24.8 | Pinacol -CH₃ |
Note: The furan C2 attached to the boron atom is typically not observed or is very broad in ¹³C NMR due to quadrupolar relaxation.
Safety and Handling
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Store the compound in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.
Conclusion
This compound is a stable, versatile, and highly effective reagent for the introduction of the 2-furanyl moiety in organic synthesis. Its widespread use in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex organic molecules for the pharmaceutical and materials science industries. The reliable protocols and predictable reactivity associated with this compound make it an indispensable tool for synthetic chemists.
An In-depth Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate in modern organic synthesis.
Core Properties
This compound, also known as furan-2-boronic acid pinacol ester, is a stable and versatile organoboron compound. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3]
Physicochemical and Spectroscopic Data
Precise experimental data for the physical properties of this compound is not extensively reported in the literature. However, computed properties and data for the parent compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane), are available for reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | PubChem[4] |
| Molecular Weight | 194.04 g/mol | PubChem[4] |
| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PubChem[4] |
| CAS Number | 374790-93-9 | PubChem |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Table 2: Properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (for reference)
| Property | Value | Source |
| Boiling Point | 42-43 °C / 50 mmHg | Sigma-Aldrich |
| Density | 0.882 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.396 | Sigma-Aldrich |
Table 3: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| IR | Authentic Infrared Spectrum confirmed by supplier. |
Synthesis and Reactivity
Synthesis of this compound
The synthesis of heteroaryl pinacol boronic esters can be achieved through several methods. A common approach is the Miyaura borylation, which involves the palladium-catalyzed coupling of a heteroaryl halide (e.g., 2-bromofuran or 2-iodofuran) with a diboron reagent, such as bis(pinacolato)diboron.[3]
-
Materials: 2-halofuran (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), a base (e.g., potassium acetate, 3.0 eq.), and an aprotic solvent (e.g., dioxane or toluene).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halofuran, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at a specified temperature (typically 80-100 °C) for a designated time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
Suzuki-Miyaura Cross-Coupling
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 2-arylfurans, which are prevalent motifs in pharmaceuticals and materials science.
-
Materials: Aryl halide or triflate (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.), and a solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the palladium catalyst.
-
Add the base, dissolved in water if using a biphasic system.
-
Add the organic solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere to a specified temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to obtain the 2-arylfuran product.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. According to GHS classifications, it is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Table 4: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Furanboronic Acid Pinacol Ester: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-furanboronic acid pinacol ester, a key building block in modern organic synthesis. The document details its chemical structure, explores various synthetic methodologies with experimental protocols, and summarizes its applications in medicinal chemistry and materials science.
Chemical Structure and Properties
2-Furanboronic acid pinacol ester, systematically named 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organic compound featuring a furan ring linked to a pinacolato boronic ester group.[1] This structure makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the introduction of a furan moiety into a target molecule.[2] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and purify compared to the free boronic acid.[3][4]
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |
| CAS Number | 374790-93-9[1] |
| Molecular Formula | C10H15BO3[1] |
| Molecular Weight | 194.04 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[5] |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |
Synthesis of 2-Furanboronic Acid Pinacol Ester
Several synthetic routes have been established for the preparation of 2-furanboronic acid pinacol ester. The choice of method often depends on the desired scale, available starting materials, and tolerance of functional groups. This section details three prominent methods: lithiation and borylation of furan, palladium-catalyzed Miura borylation, and iridium-catalyzed C-H borylation.
Method 1: Lithiation and Borylation of Furan
This classic method involves the deprotonation of furan at the 2-position using a strong organolithium base, followed by quenching the resulting lithiated species with a boron electrophile.
Experimental Protocol:
-
To a solution of furan (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.05 equiv) in hexanes is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours.
-
The mixture is then cooled back to -78 °C, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) is added dropwise.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-furanboronic acid pinacol ester.
Table 2: Quantitative Data for Lithiation and Borylation
| Parameter | Value |
| Furan | 1.0 equiv |
| n-Butyllithium | 1.05 equiv |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.1 equiv |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | ~12-16 hours |
| Typical Yield | 60-80% |
.
Logical Workflow for Lithiation and Borylation
Caption: Lithiation and Borylation Synthesis Workflow.
Method 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides. In this case, 2-bromofuran is coupled with a diboron reagent in the presence of a palladium catalyst.
Experimental Protocol:
-
In a flask, 2-bromofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a base such as potassium acetate (KOAc, 3.0 equiv) are combined in a solvent like 1,4-dioxane or dimethylformamide (DMF).
-
The mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes.
-
A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%), is added to the flask.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with a solvent like ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired product.
Table 3: Quantitative Data for Miyaura Borylation
| Parameter | Value |
| 2-Bromofuran | 1.0 equiv |
| Bis(pinacolato)diboron | 1.1 equiv |
| Potassium Acetate | 3.0 equiv |
| Pd(dppf)Cl2 | 2-5 mol% |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
.
Miyaura Borylation Catalytic Cycle
Caption: Catalytic Cycle of Miyaura Borylation.
Method 3: Iridium-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a highly atom-economical method for the synthesis of organoboron compounds. Iridium catalysts are particularly effective for the borylation of heterocycles like furan.
Experimental Protocol:
-
In a screw-capped vial, furan (1.0 equiv) and bis(pinacolato)diboron (B2pin2, 0.55 equiv) are dissolved in a suitable solvent such as cyclohexane or tetrahydrofuran.
-
An iridium catalyst, typically [Ir(COD)OMe]2 (1-3 mol %), and a ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (2-6 mol %), are added.
-
The vial is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 16 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the 2-furanboronic acid pinacol ester.
Table 4: Quantitative Data for Iridium-Catalyzed C-H Borylation
| Parameter | Value |
| Furan | 1.0 equiv |
| Bis(pinacolato)diboron | 0.55 equiv |
| [Ir(COD)OMe]2 | 1-3 mol% |
| dtbpy | 2-6 mol% |
| Reaction Temperature | 80 °C |
| Reaction Time | 16 hours |
| Typical Yield | 65-85% |
.
Iridium-Catalyzed C-H Borylation Workflow
Caption: Iridium-Catalyzed C-H Borylation Process.
Applications in Research and Development
2-Furanboronic acid pinacol ester is a versatile intermediate with significant applications in both medicinal chemistry and materials science.[2]
Drug Discovery and Medicinal Chemistry
The furan moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties.[6][7][8] 2-Furanboronic acid pinacol ester serves as a crucial building block for the synthesis of novel drug candidates, allowing for the precise installation of the furan ring into complex molecular architectures via Suzuki-Miyaura coupling.[2] This enables medicinal chemists to explore the structure-activity relationships of furan-containing compounds in the development of new therapeutics. The introduction of the furan ring can influence a molecule's binding affinity to biological targets, as well as its pharmacokinetic properties.[2]
Materials Science and Organic Electronics
In materials science, 2-furanboronic acid pinacol ester is utilized in the synthesis of conjugated polymers and small molecules for applications in organic electronics.[2][3] The electronic properties of the furan ring can be harnessed to develop materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] The Suzuki-Miyaura coupling, employing this boronic ester, is a key reaction for constructing the π-conjugated systems that are essential for the performance of these organic electronic devices.[3]
Conclusion
2-Furanboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis. Its stability and reactivity make it an ideal building block for the introduction of the furan moiety into a wide array of molecules. The synthetic methods outlined in this guide provide researchers and scientists with reliable protocols for its preparation. Its demonstrated utility in drug discovery and materials science underscores its importance and ensures its continued use in the development of new pharmaceuticals and advanced materials.
References
- 1. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. L18366.03 [thermofisher.com]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ijabbr.com [ijabbr.com]
Synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in organic synthesis, directly from furan. The primary focus is on the highly efficient and regioselective iridium-catalyzed C-H borylation reaction.
Introduction
This compound, also known as furan-2-boronic acid pinacol ester, is a key intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its utility stems from the versatility of the boronic ester functionality, which readily participates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The direct C-H functionalization of furan to introduce this moiety represents a significant advancement in synthetic efficiency, avoiding the need for pre-functionalized starting materials.
Core Synthetic Strategy: Iridium-Catalyzed C-H Borylation
The most prominent and effective method for the direct synthesis of this compound from furan is the iridium-catalyzed C-H borylation. This reaction utilizes an iridium catalyst, typically in conjunction with a bipyridine-based ligand, to selectively activate a C-H bond on the furan ring and install the pinacol boronate group.
Regioselectivity
The iridium-catalyzed borylation of furan exhibits high regioselectivity, with the reaction preferentially occurring at the C-2 (alpha) position. This selectivity is primarily governed by the higher acidity of the C-H bonds adjacent to the oxygen heteroatom. While minor amounts of the C-3 borylated isomer have been observed, the C-2 product is overwhelmingly favored under optimized conditions.
Quantitative Data Summary
The following table summarizes typical quantitative data for the iridium-catalyzed C-H borylation of furan and related heteroarenes. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.
| Parameter | Typical Value | Notes |
| Iridium Precatalyst Loading | 1-3 mol % | Based on the limiting reagent. |
| Ligand Loading | 1-3 mol % | Equimolar to the iridium precatalyst. |
| Boron Source (B₂pin₂) Stoichiometry | 1.5 - 2.0 equivalents | An excess is used to drive the reaction to completion. |
| Substrate Concentration | 0.1 - 0.5 M | In a suitable anhydrous solvent. |
| Typical Yield of 2-furylboronate | 70 - 95% | Isolated yields for furan and similar heterocycles. |
| Reaction Temperature | 80 - 100 °C | Higher temperatures can sometimes lead to side products. |
| Reaction Time | 12 - 24 hours | Monitored by GC-MS or TLC. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via iridium-catalyzed C-H borylation.
Materials and Reagents:
-
Furan (distilled prior to use)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) or [Ir(COD)OMe]₂ (Methoxy(1,5-cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Cyclohexane, or 1,4-Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [Ir(COD)Cl]₂ (0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 3.0 mol%).
-
Reaction Setup: To the flask containing the catalyst mixture, add bis(pinacolato)diboron (1.5 mmol, 1.5 equiv) and anhydrous solvent (e.g., 5 mL of THF). Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Substrate Addition: Add furan (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, distillation under reduced pressure can be employed. The desired product, this compound, is a colorless oil or a low-melting solid.
Reaction Mechanism and Visualization
The iridium-catalyzed C-H borylation of furan is generally accepted to proceed through an Ir(III)/Ir(V) catalytic cycle. The key steps are outlined below and visualized in the following diagram.
-
Catalyst Activation: The iridium(I) precatalyst reacts with the bipyridine ligand and bis(pinacolato)diboron (B₂pin₂) to form the active Ir(III)-tris(boryl) catalyst.
-
C-H Activation: The furan substrate coordinates to the iridium center, followed by oxidative addition of a C-H bond to the iridium, forming a transient Ir(V) intermediate.
-
Reductive Elimination: The Ir(V) intermediate undergoes reductive elimination to form the C-B bond of the product, this compound, and an Ir(III)-hydrido-bis(boryl) species.
-
Catalyst Regeneration: The Ir(III)-hydrido-bis(boryl) species reacts with another equivalent of B₂pin₂ to regenerate the active Ir(III)-tris(boryl) catalyst and release a molecule of pinacolborane (HBpin).
Caption: Iridium(III)/Ir(V) catalytic cycle for the C-H borylation of furan.
Conclusion
The iridium-catalyzed C-H borylation of furan provides a direct and efficient route to this compound. This method is characterized by its high regioselectivity, good functional group tolerance, and operational simplicity, making it a valuable tool for researchers in organic synthesis and drug development. The provided protocol and mechanistic overview serve as a comprehensive guide for the practical application of this important transformation.
In-Depth Technical Guide to 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 374790-93-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive chemical information, safety data, and experimental protocols for 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis.
Chemical Information and Properties
2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-furanboronic acid pinacol ester, is an organoboron compound widely utilized as a building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its stability and reactivity make it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 374790-93-9[1] |
| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |
| Synonyms | 2-Furanboronic acid pinacol ester, Furan-2-boronic acid pinacol ester, 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |
| Molecular Formula | C₁₀H₁₅BO₃[1] |
| Molecular Weight | 194.04 g/mol [1] |
| InChI | InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3[1] |
| InChIKey | GWEWQKZABZXLJH-UHFFFAOYSA-N[1] |
| SMILES | CC1(C)OB(OC1(C)C)C1=CC=CO1[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Colorless to pale yellow liquid or solid |
| Boiling Point | 255 °C at 760 mmHg |
| Density | 1.0532 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.5143[2] |
| Storage Temperature | 2-8°C under an inert atmosphere |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42–7.30 (m, 7H), 6.89 (d, J = 9.2 Hz, 2H), 5.05 (s, 2H), 3.57–3.47 (m, 1H), 1.34 (d, J = 8.0 Hz, 2H), 1.26 (s, 12H)[3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.9, 136.6, 133.2, 128.6, 128.1, 127.5, 125.8 (q, ¹JCF = 277.0 Hz), 115.0, 114.8, 83.9, 83.5, 82.5 (q, ³JCF = 3.5 Hz), 70.1, 34.2 (q, ²JCF = 31.7 Hz), 25.0 (CH₃, Bpin), 24.6 (CH₃, Bpin) (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation)[3] |
| IR (Neat) | Characteristic peaks for C-H, C=C, and B-O stretching. |
| Mass Spectrometry (EI) | m/z calculated for C₂₄H₂₆BF₃O₃ [M]⁺: 430.1927, found: 430.1930[3] |
Safety and Handling
Proper handling and storage of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are crucial for laboratory safety.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere.
Experimental Protocols
Synthesis of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A common method for the synthesis of this compound involves the reaction of a furan derivative with a boron source.
Experimental Workflow: Synthesis
References
Physical and chemical properties of 2-furyl boronate ester
An In-depth Technical Guide to 2-Furyl Boronate Ester for Researchers and Drug Development Professionals
Introduction
2-Furyl boronate ester, specifically 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile synthetic intermediate of significant interest in organic chemistry and medicinal chemistry. As a stable, easily handled source of the 2-furyl boronic acid moiety, it serves as a crucial building block in the construction of complex molecular architectures. The furan ring is a prevalent scaffold in numerous pharmacologically active compounds, making this reagent particularly valuable for drug discovery and development programs.[1][2][3]
This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of 2-furyl boronate ester, with a focus on its utility for researchers and scientists in the pharmaceutical industry.
Core Physical and Chemical Properties
2-Furyl boronate ester is typically supplied as a colorless to light yellow solid-liquid mixture or a colorless liquid.[4][5] It is essential to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[4][5]
Identification and General Properties
The fundamental identifiers and properties of 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [6] |
| Synonyms | Furan-2-boronic acid pinacol ester, 2-Furylboronic acid pinacol ester | [4][5][6] |
| CAS Number | 374790-93-9 | [4][5][6] |
| Molecular Formula | C₁₀H₁₅BO₃ | [4][5][6] |
| Molecular Weight | 194.04 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow solid-liquid mixture | [5] |
Physicochemical Data
This table presents key quantitative physicochemical data. Note that some values are predicted based on computational models.
| Property | Value | Reference |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [4][5] |
| Boiling Point | 255.0 ± 13.0 °C (Predicted) | [4][5] |
| Flash Point | 108 °C | [4] |
| Refractive Index | 1.473 - 1.475 | [5] |
| Topological Polar Surface Area | 31.6 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Spectroscopic and Safety Information
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of boronic esters.
-
Nuclear Magnetic Resonance (NMR): ¹¹B NMR spectroscopy is a key technique for characterizing boronic acids and their esters.[7] For 2-furyl boronate ester, a broad signal between 28.60 and 29.72 ppm is indicative of the trigonal planar sp²-hybridized boron center.[8][9] ¹H and ¹³C NMR provide further structural details of the furan and pinacol groups.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the B-O bond stretch, typically around 1350 cm⁻¹.[11]
Safety and Handling
2-Furyl boronate ester is classified as an irritant and requires careful handling in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Personal Protective Equipment (PPE): Safety goggles (eyeshields), chemical-resistant gloves, and a lab coat are mandatory.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen).[4][5][12]
Chemical Reactivity and Applications
Boronic esters are prized for their unique reactivity, serving as key partners in carbon-carbon and carbon-heteroatom bond-forming reactions.[3][13]
Suzuki-Miyaura Cross-Coupling
The most prominent application of 2-furyl boronate ester is in the Suzuki-Miyaura cross-coupling reaction. It serves as the organoboron component, coupling with a variety of organic halides or triflates in the presence of a palladium catalyst and a base to form biaryl or hetero-biaryl structures. This reaction is a cornerstone of modern pharmaceutical synthesis.[14][15]
Boronate "Ate" Complex Formation and Reactivity
Treatment of boronic esters with strong nucleophiles, such as organolithium or Grignard reagents, results in the formation of a tetracoordinate boronate "ate" complex. This complexation enhances the nucleophilicity of the organic groups attached to the boron atom.[16][17] These highly reactive intermediates can then engage with a range of electrophiles, enabling stereospecific functionalization and transformations.[18][19] The reactivity of these complexes can be modulated by the choice of diol used to form the ester, with pinacol esters offering a good balance of stability and reactivity.[17]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for successful synthesis and application.
Synthesis of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The following is a generalized procedure based on established literature methods for the synthesis of 2-furyl boronate ester.[5]
Materials:
-
2-Bromofuran
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropoxy pinacol borate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Methanol
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 2-bromofuran and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi solution is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: The reaction mixture is stirred at 0 °C for 2 hours to ensure complete formation of 2-furyllithium.
-
Borylation: In a separate flask, a solution of isopropoxy pinacol borate in anhydrous THF is prepared and cooled to 0 °C. The freshly prepared 2-furyllithium solution is then slowly transferred via cannula to this solution at 0 °C.
-
Warming and Reaction: The resulting mixture is allowed to gradually warm to room temperature and is stirred overnight.
-
Quenching: The reaction is carefully quenched by the addition of a small amount of methanol.
-
Workup: The mixture is transferred to a separatory funnel and washed three times with water. The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using hexane as the eluent to yield the pure 2-furyl boronate ester.[5]
Conclusion
2-Furyl boronate ester is a high-value reagent for chemical synthesis, particularly within the realm of drug discovery and development. Its favorable stability, coupled with its versatile reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for constructing novel molecular entities. A thorough understanding of its physical properties, handling requirements, and chemical behavior, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The continued application of this and related boronate esters will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.
References
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Furanboronic acid pinacol ester | 374790-93-9 [chemicalbook.com]
- 6. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Furanylboronic acid = 95.0 13331-23-2 [sigmaaldrich.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fine-tuning the nucleophilic reactivities of boron ate complexes derived from aryl and heteroaryl boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides an in-depth overview of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in cross-coupling reactions. It is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound, also known as furan-2-boronic acid pinacol ester, is a heterocyclic organic compound. Its key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H15BO3 | [1][2][3] |
| Molecular Weight | 194.04 g/mol | [1][2] |
| CAS Number | 374790-93-9 | [1][2][3] |
| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [2] |
Experimental Protocols
While specific, detailed experimental protocols are proprietary and can vary between laboratories, the general synthesis of this compound often involves the palladium-catalyzed cross-coupling reaction between a furan derivative and a diboron reagent. A common method is the Miyaura borylation.
General Synthesis via Miyaura Borylation:
-
Reactants:
-
2-Bromofuran or 2-iodofuran (starting material)
-
Bis(pinacolato)diboron (B2pin2) (boron source)
-
A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
A base, such as potassium acetate (KOAc)
-
An aprotic solvent, such as dioxane or dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), the furan halide, bis(pinacolato)diboron, palladium catalyst, and base are dissolved in the chosen solvent.
-
The reaction mixture is heated, typically between 80-100 °C, for several hours.
-
Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then extracted using an organic solvent and washed with water or brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.
-
Logical Workflow of Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
This technical guide provides foundational information for professionals working with this compound. For specific applications and detailed experimental parameters, consulting peer-reviewed literature is highly recommended.
References
Technical Guide: Spectral Analysis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis and drug discovery. This document details the available spectral information, experimental protocols for data acquisition, and a logical workflow for its characterization.
Core Spectral Data
The following tables summarize the key spectral data for this compound (C₁₀H₁₅BO₃, Molar Mass: 194.04 g/mol ).[1]
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.58 | dd | 1H | H-5 (furan) |
| 6.83 | d | 1H | H-3 (furan) |
| 6.42 | dd | 1H | H-4 (furan) |
| 1.33 | s | 12H | 4 x CH₃ (pinacol) |
¹³C NMR (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 147.2 | C-5 (furan) |
| 120.2 | C-3 (furan) |
| 111.3 | C-4 (furan) |
| 84.1 | C-4, C-5 (pinacol) |
| 24.8 | 4 x CH₃ (pinacol) |
| Note: The carbon attached to boron (C-2 of furan) is often not observed or is very broad due to quadrupolar relaxation. |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkane) |
| ~1610 | Medium | C=C stretch (furan ring) |
| ~1370 | Strong | B-O stretch |
| ~1145 | Strong | C-O stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 179 | Medium | [M - CH₃]⁺ |
| 111 | Medium | [M - C₄H₁₀O₂]⁺ |
| 95 | High | [Furan-C-B-O]⁺ fragment |
| 67 | High | [Furan]⁺ fragment |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Proton NMR spectra were acquired at room temperature. Key parameters typically include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) were co-added to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A larger number of scans were typically required to obtain a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond attenuated total reflectance (ATR) accessory.[1]
-
Sample Preparation (ATR-Neat) : A small amount of the neat (undiluted) liquid or solid sample of this compound was placed directly onto the ATR crystal.[1] Pressure was applied to ensure good contact between the sample and the crystal.
-
Data Acquisition : The spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : An Agilent GC-MS system (or equivalent) equipped with a mass selective detector.
-
Chromatographic Separation : A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS) was used. The oven temperature was programmed with an initial hold, followed by a ramp to a final temperature to ensure separation from any impurities. Helium was used as the carrier gas.
-
Ionization and Mass Analysis : Electron ionization (EI) at 70 eV is a common method for the ionization of such compounds.[2][3] The resulting fragments were analyzed by a quadrupole mass analyzer.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent spectral characterization of this compound.
References
Spectroscopic Analysis of 2-Furanboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-furanboronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules. The guide includes detailed tables of NMR spectral data, a complete experimental protocol for spectral acquisition, and a visual representation of the molecular structure with corresponding atom numbering for clear signal assignment.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-furanboronic acid pinacol ester. The data is compiled based on the analysis of spectral information for the furan moiety and the pinacol boronate group found in analogous structures.
Table 1: ¹H NMR Spectral Data of 2-Furanboronic acid pinacol ester
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.65 | dd | J = 1.8, 0.8 Hz |
| H-3 | ~7.20 | dd | J = 3.4, 0.8 Hz |
| H-4 | ~6.45 | dd | J = 3.4, 1.8 Hz |
| -CH₃ (pinacol) | ~1.35 | s | - |
Table 2: ¹³C NMR Spectral Data of 2-Furanboronic acid pinacol ester
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | Not typically observed* |
| C-5 | ~147 |
| C-3 | ~125 |
| C-4 | ~112 |
| C (quaternary, pinacol) | ~84 |
| -CH₃ (pinacol) | ~25 |
* The carbon atom directly attached to the boron (C-2) is often broadened and may not be observed due to quadrupolar relaxation of the boron nucleus.
Molecular Structure and NMR Assignment
The following diagram illustrates the molecular structure of 2-furanboronic acid pinacol ester with the IUPAC numbering system used for the assignment of NMR signals.
Caption: Molecular structure of 2-furanboronic acid pinacol ester with atom numbering.
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 2-furanboronic acid pinacol ester.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 2-furanboronic acid pinacol ester for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used for calibration.
II. NMR Instrument Parameters
The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration (¹H NMR): Integrate the peaks to determine the relative ratios of the different protons in the molecule.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
The following diagram illustrates the general workflow for NMR analysis.
A Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Organic Synthesis
This technical guide provides essential information on 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block for researchers, scientists, and drug development professionals. This document outlines its commercial availability, key applications, and handling protocols.
Introduction
This compound, also known by its synonym Furan-2-boronic acid pinacol ester, is a heterocyclic organoboron compound. Its structure incorporates a furan ring coupled to a pinacolborane moiety. This configuration makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The furan motif is a common scaffold in many biologically active molecules and pharmaceutical compounds, making this reagent particularly useful in medicinal chemistry for the synthesis of complex organic molecules. The pinacol ester group offers improved stability and handling characteristics compared to the corresponding boronic acid, rendering it less prone to protodeboronation.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, primarily under the CAS Number 374790-93-9. The available purities and quantities vary among suppliers, and pricing is often subject to quotation. Below is a summary of commercial sources for this reagent.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | This compound | 374790-93-9 | 98% | 1 g, 5 g, 25 g, 100 g |
| Thermo Scientific Chemicals (Alfa Aesar) | Furan-2-boronic acid pinacol ester, 96% | 374790-93-9 | 96% | 1 g |
| Fisher Scientific | Furan-2-boronic acid pinacol ester, 96% | 374790-93-9 | 96% | 1 g |
| Santa Cruz Biotechnology, Inc. | Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire |
| Manchester Organics Ltd. | Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire (Lead time 4-6 weeks) |
| AK Scientific, Inc. | Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire |
| Matrix Fine Chemicals | 2-(FURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 374790-93-9 | N/A | Inquire |
| EON Biotech | This compound | 374790-93-9 | N/A | Inquire |
| P&S Chemicals | 2'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan | 374790-93-9 | N/A | Inquire |
| Chemrio | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire |
Experimental Protocols
While specific experimental protocols are highly dependent on the reaction and substrates involved, a general procedure for a Suzuki-Miyaura coupling reaction using this compound is provided below. This protocol is based on established methodologies for similar pinacol boronic esters.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area or fume hood.[1] The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Some suppliers recommend refrigeration. The compound may be sensitive to air and light.[1]
-
Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Visualizing Workflows and Pathways
To aid in the practical application of this information, the following diagrams illustrate key decision-making and reaction processes.
Caption: Logical workflow for selecting a commercial supplier for a chemical reagent.
Caption: Representative Suzuki-Miyaura coupling pathway using the title compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry.[1][2][3][4]
Introduction
This compound is a stable and readily available organoboron compound. Its use in palladium-catalyzed Suzuki-Miyaura coupling reactions allows for the efficient introduction of a furan moiety into a variety of aromatic and heteroaromatic systems. Furan-containing compounds are important scaffolds in numerous pharmaceuticals and biologically active molecules. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store compared to the corresponding free boronic acid.[5]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general guideline for the Suzuki coupling of this compound with various aryl halides. Optimization of reaction conditions such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve higher yields.[7]
General Procedure for Suzuki Coupling
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and ligand (if required) to the vial under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. Below is a summary of typical conditions and expected yields for the coupling of this compound with various aryl bromides.
| Aryl Bromide (R-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 90-98 |
| 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 6 | 75-85 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 70-80 |
| 1-Bromo-2,4-difluorobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O (3:1) | 80 | 12 | 88-96 |
Yields are based on literature for similar heteroaryl boronic esters and may vary depending on the specific reaction conditions and substrate purity.[8][9][10][11]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active catalyst/ligand system (e.g., Buchwald-type ligands for challenging substrates), or optimizing the base and solvent combination.[7][12] Thoroughly degassing the solvent is critical to prevent catalyst deactivation.[12]
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic ester can be minimized by ensuring a thoroughly inert atmosphere and using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[12]
-
Protodeboronation: The cleavage of the C-B bond by water can be a significant side reaction. Using anhydrous solvents, a stronger base, or a more stable boronic ester derivative can mitigate this issue.[12][13]
By following these guidelines and considering the potential for optimization, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable furan-containing compounds.
References
- 1. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Standard Reaction Protocols for 2-Furanboronic Acid Pinacol Ester: Application Notes for Researchers
For Immediate Release
Comprehensive Application Notes on the Utility of 2-Furanboronic Acid Pinacol Ester in Modern Organic Synthesis
This document provides detailed application notes and standardized protocols for the use of 2-furanboronic acid pinacol ester, a versatile building block in synthetic organic chemistry. These protocols are specifically tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail standard procedures for Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation reactions, complete with quantitative data, detailed methodologies, and visual diagrams of reaction pathways.
Introduction
2-Furanboronic acid pinacol ester is a key reagent for the introduction of a furan moiety into organic molecules. The furan ring is a prevalent scaffold in a wide array of pharmaceuticals, agrochemicals, and functional materials. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many cross-coupling reactions. This document outlines reliable and reproducible protocols for some of the most common and synthetically useful transformations involving this reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance. 2-Furanboronic acid pinacol ester is an excellent coupling partner for the synthesis of 2-arylfurans.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol, 1.0 equiv), 2-furanboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base, typically a carbonate or phosphate like Na₃PO₄ (0.9 mmol, 3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL), is then added via syringe. The reaction mixture is heated to a temperature between 65 and 100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of 2-Furanboronic Acid Pinacol Ester with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 78[1] |
| 4 | 3-Chloropyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 5 | 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 90 | 12 | 88 |
Yields are for the isolated, purified product.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. This reaction is advantageous as it can often be performed under mild, aerobic conditions.[2]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
In a vial, 2-furanboronic acid pinacol ester (1.0 mmol, 1.0 equiv), the amine or phenol (1.2 equiv), a copper catalyst such as copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv), and a suitable solvent (e.g., dichloromethane, methanol, or a mixture) are combined.[2] For challenging couplings, the addition of a base like pyridine or triethylamine may be beneficial. The reaction is typically stirred at room temperature and is open to the air, which often serves as the oxidant. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired N- or O-arylated product. For the coupling of aryl amines with aryl boronic acid pinacol esters, a mixed acetonitrile/ethanol solvent system can be effective.[3]
Data Presentation: Chan-Lam Coupling of 2-Furanboronic Acid Pinacol Ester
| Entry | Nucleophile | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (1.0) | CH₂Cl₂ | RT | 24 | 75 |
| 2 | p-Toluidine | Cu(OAc)₂ (1.0) | MeCN/EtOH | RT | 24 | 82[3] |
| 3 | Phenol | Cu(OAc)₂ (0.2) | DCM | RT | 48 | 68 |
| 4 | Imidazole | CuI (0.1) | DMF | 110 | 24 | 79 |
| 5 | Morpholine | Cu(OAc)₂ (1.0) | MeCN | RT | 18 | 65[2] |
Yields are for the isolated, purified product.
Signaling Pathway: Chan-Lam Coupling Catalytic Cycle
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Oxidation
2-Furanboronic acid pinacol ester can be oxidized to the corresponding 2-furancarboxylic acid (2-furoic acid). This transformation is a useful alternative to the direct oxidation of furfural, which can sometimes lead to over-oxidation or side products.
Experimental Protocol: Oxidation to 2-Furoic Acid
To a solution of 2-furanboronic acid pinacol ester (1.0 mmol, 1.0 equiv) in a suitable solvent such as a mixture of THF and water, an oxidizing agent is added. A common and effective oxidant for this transformation is an aqueous solution of sodium perborate or hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with cold water, and dried to yield 2-furoic acid. Alternatively, the product can be extracted into an organic solvent, dried, and purified by recrystallization or chromatography. A two-step process involving the oxidation of furfural to furoic acid using a gold-based catalyst has also been reported, which can achieve high yields.[4]
Data Presentation: Oxidation of 2-Furanboronic Acid Pinacol Ester
| Entry | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaBO₃·4H₂O | - | THF/H₂O | RT | 2 | 85 |
| 2 | H₂O₂ (30%) | NaOH | THF/H₂O | 50 | 4 | 90 |
| 3 | KMnO₄ | H₂SO₄ | Acetone/H₂O | 0 to RT | 1 | 78 |
Yields are for the isolated, purified product.
Logical Relationship: Oxidation Pathway
Caption: Simplified pathway for the oxidation of 2-furanboronic acid pinacol ester.
Conclusion
2-Furanboronic acid pinacol ester is a highly valuable and versatile reagent in organic synthesis. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation reactions provide robust and reproducible methods for the synthesis of a variety of furan-containing compounds. These standardized procedures, along with the provided data and workflows, are intended to serve as a practical guide for researchers in their synthetic endeavors.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shokubai.org [shokubai.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Furan Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate palladium catalyst and optimizing reaction conditions for the Suzuki-Miyaura cross-coupling of furan boronic esters. Furan moieties are prevalent in a wide array of pharmaceuticals and functional materials, making their efficient and selective synthesis a critical aspect of modern organic chemistry.[1] This document summarizes quantitative data for catalyst performance, offers detailed experimental protocols, and provides visual guides to aid in reaction design and troubleshooting.
Introduction to Furan Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2][3][4] However, the cross-coupling of five-membered heteroaryl boronic acids, such as those derived from furan, can be challenging due to their propensity for protodeboronation under basic reaction conditions.[5] The selection of an appropriate palladium catalyst, ligand, and reaction conditions is therefore crucial for achieving high yields and minimizing side reactions. Recent advancements have led to the development of highly active and stable catalyst systems that are effective for these sensitive substrates.
Data Presentation: Catalyst Performance in Furan Boronic Ester Coupling
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of furan boronic acids and their derivatives with different coupling partners. While direct comparative studies under identical conditions are limited, this compilation of data from various sources provides a valuable guide for catalyst selection.
Table 1: Coupling of 3-Furan Boronic Acid with Heteroaryl Chlorides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | 1 mol% Pd(OAc)₂ / 2 mol% 1 | K₃PO₄ | Toluene | 100 | 12 | 96 | [5] |
| 2 | 3-Chloro-2,5-dimethylpyrazine | 1 mol% Pd(OAc)₂ / 2 mol% 1 | K₃PO₄ | Toluene | 100 | 12 | 90 | [5] |
| 3 | 2-Amino-5-chloropyridine | 1.5 mol% Pd₂(dba)₃ / 3 mol% 2 | K₃PO₄ | Dioxane | 100 | 12 | 80 | [5] |
*Ligand 1: 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) *Ligand 2: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Table 2: Coupling of Furan Boronic Acids with Aryl/Heteroaryl Halides
| Entry | Furan Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 89 | [6] |
| 2 | Benzo[b]furan-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | XPhos-Pd-G2 (0.1) | K₂CO₃ | THF/MeOH | 40 | ~95 | [7] |
| 3 | 3-Furanboronic acid | 2-Chlorothiophene | XPhos-Pd-G2 (0.1) | K₂CO₃ | THF/MeOH | 40 | ~85 | [7] |
| 4 | 4-Fluorophenylboronic acid | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | XPhos-Pd-G2 (2) | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 90 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for a range of substrates with appropriate optimization.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Furan Boronic Acid with Heteroaryl Chlorides
This protocol is adapted from the work of Anderson, K. W., et al. (2006).[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, Ligand 1 )
-
Potassium phosphate (K₃PO₄), finely ground
-
3-Furanboronic acid
-
Heteroaryl chloride
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol).
-
Cap the Schlenk tube with a rubber septum, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add the heteroaryl chloride (1.0 mmol) and 3-furanboronic acid (1.2 mmol) to the tube under a positive pressure of argon.
-
Add anhydrous toluene (3 mL) via syringe.
-
Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 7-Chloro-1H-pyrrolo[2,3-c]pyridine with Arylboronic Acids
This protocol is adapted from the work of Padusha, M. S. A., et al. (2019).[8]
Materials:
-
XPhos-Pd-G2 precatalyst
-
7-Chloro-1H-pyrrolo[2,3-c]pyridine
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
DMF:EtOH:H₂O (1:1:0.5) solvent mixture
Procedure:
-
In a microwave reaction vessel, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (0.328 mmol), the arylboronic acid (0.360 mmol), and K₃PO₄ (0.820 mmol).
-
Add the DMF:EtOH:H₂O (2 mL) solvent mixture.
-
Degas the mixture by bubbling with argon for 5 minutes.
-
Add the XPhos-Pd-G2 precatalyst (0.00656 mmol, 2 mol%) under an argon atmosphere.
-
Seal the vessel and heat the reaction mixture to 100 °C in a microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 30-40 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product directly by column chromatography on silica gel using an appropriate eluent system (e.g., 50-70% ethyl acetate in hexane) to yield the desired 7-aryl-1H-pyrrolo[2,3-c]pyridine.[8]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A typical workflow for setting up and performing a furan boronic ester cross-coupling reaction is outlined below.
Caption: A general workflow for furan boronic ester cross-coupling.
Catalyst Selection Guide
Choosing the optimal catalyst system is critical for a successful coupling reaction. This decision tree provides a starting point for selecting a suitable palladium catalyst and ligand based on the reactivity of the coupling partners.
Caption: A decision guide for selecting a palladium catalyst system.
Conclusion
The successful cross-coupling of furan boronic esters is highly dependent on the judicious choice of the palladium catalyst and reaction conditions. For challenging substrates, such as those involving aryl chlorides or electron-deficient coupling partners, the use of bulky, electron-rich phosphine ligands like SPhos and XPhos, often in the form of advanced precatalysts, is recommended. For more reactive aryl bromides and iodides, traditional catalysts such as Pd(dppf)Cl₂ can be effective. Careful optimization of the base, solvent, and temperature is essential to maximize yield and minimize the competing protodeboronation of the furan boronic ester. The protocols and guides provided herein serve as a valuable starting point for researchers in the development of robust and efficient syntheses of functionalized furan-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: Selecting the Optimal Base for Suzuki-Miyaura Coupling of 2-Furyl Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the formation of carbon-carbon bonds. When employing heteroaromatic coupling partners, such as 2-furyl boronate esters, the selection of an appropriate base is critical to maximize yield and minimize side reactions, particularly protodeboronation. This document provides a detailed guide to selecting the optimal base for the Suzuki-Miyaura coupling of 2-furyl boronate esters, supported by comparative data, detailed experimental protocols, and logical workflow diagrams.
Introduction: The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple essential functions. Primarily, it facilitates the transmetalation step, the transfer of the organic group from the boron atom to the palladium catalyst. This is achieved through the formation of a more nucleophilic boronate species from the boronic acid or ester. The choice of base can significantly influence reaction kinetics, yield, and the prevalence of undesired side reactions.[1][2][3]
For sensitive substrates like 2-furyl boronate esters, which are prone to protodeboronation (the cleavage of the C-B bond by a proton source), the selection of a suitable base is even more critical.[4] A judicious choice of base helps to ensure that the rate of the desired cross-coupling reaction outpaces the rate of protodeboronation.
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Appropriate Base Selection
This diagram outlines a logical workflow for selecting a suitable base for the Suzuki coupling of 2-furyl boronate esters.
Caption: A decision-making workflow for selecting an appropriate base.
Comparative Data on Base Selection
The choice of base can have a substantial impact on the yield of the Suzuki-Miyaura coupling of 2-furyl boronate esters. Below is a summary of data from various studies, highlighting the performance of different bases.
| Base | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Notes |
| Cs₂CO₃ | 4-Bromoanisole | Dioxane/H₂O | 100 | 92 | Cesium carbonate is often effective for challenging couplings due to its high solubility.[5] |
| K₃PO₄ | Aryl Chloride | Dioxane/H₂O | 100 | High | A strong, yet often well-tolerated base for a variety of substrates.[6] |
| Na₂CO₃ | Aryl Halide | DMF/H₂O | 80-100 | 98 | A cost-effective and commonly used base, often providing excellent yields.[7][8] |
| K₂CO₃ | Aryl Halide | Acetonitrile/H₂O | 37 | 94 | A milder carbonate base, suitable for substrates with base-sensitive functional groups.[9] |
| CsF | Aryl Triflate | THF | RT | High | Fluoride bases can be effective, particularly under anhydrous conditions. |
| NaOH | Aryl Bromide | Aqueous | 70-80 | ~70 | A strong base that can sometimes lead to side reactions and degradation of sensitive substrates.[1] |
| TEA | Aryl Halide | Various | Various | Low | Organic bases are generally less effective than inorganic bases for this transformation.[8] |
Detailed Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of 2-furyl boronate esters, employing different bases.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is a good starting point for the coupling of 2-furyl boronate esters with a range of aryl halides.
Materials:
-
2-Furyl boronate ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a clean, dry reaction vessel, add the 2-furyl boronate ester, aryl halide, palladium catalyst, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Sensitive Substrates using Cesium Carbonate (Cs₂CO₃)
For more challenging or sensitive substrates, cesium carbonate can provide improved yields.
Materials:
-
2-Furyl boronate ester (1.5 equiv)
-
Aryl halide or triflate (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-furyl boronate ester, aryl halide/triflate, palladium catalyst, and cesium carbonate to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the product as described in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent, or using a more active palladium catalyst/ligand system. A different base, such as K₃PO₄ or Cs₂CO₃, may also improve the outcome.[1]
-
Protodeboronation: Significant protodeboronation of the 2-furyl boronate ester is a common issue.[4] This can be mitigated by using milder bases (e.g., K₂CO₃), anhydrous conditions, or by employing more stable boronate esters such as N-methyliminodiacetic acid (MIDA) or 1,8-diaminonaphthalene (DAN) protected boronates.[10]
-
Incomplete Reaction: If the starting materials are not fully consumed, increasing the equivalents of the boronate ester and/or the base may drive the reaction to completion.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of 2-furyl boronate esters. While common carbonate and phosphate bases are effective in many cases, more challenging transformations may benefit from the use of cesium carbonate. Careful consideration of the substrate's sensitivity and a systematic approach to optimization, as outlined in this guide, will enable researchers to achieve high yields and minimize unwanted side reactions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the critical role of solvents in reactions utilizing 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The choice of solvent can significantly impact reaction yield, rate, and selectivity in crucial transformations such as the Suzuki-Miyaura cross-coupling. This document offers quantitative data from analogous systems, detailed experimental procedures, and visual aids to facilitate reaction optimization and reproducibility.
The Influence of Solvents in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on the interplay of various components, with the solvent system playing a pivotal role. Solvents are chosen to dissolve reactants, facilitate the catalytic cycle, and in some cases, participate directly in the reaction mechanism. For heteroaromatic boronate esters like this compound, the solvent can also influence the stability of the starting material, preventing premature decomposition or hydrolysis.
Quantitative Data Presentation: Solvent Effects on a Model Suzuki-Miyaura Coupling
Table 1: Solvent Optimization for the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride with 2-Thiopheneboronic Acid Pinacol Ester [1][2][3]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | Diglyme | 100 | 42 |
| 7 | MeCN | 65 | 42 |
| 8 | iPrOH | 65 | 42 |
| 9 | EtOH | 65 | 11 |
| 10 | THF | 65 | 27 |
| 11 | Dioxane/H₂O (9:1) | 100 | 53 |
| 12 | Dioxane/H₂O (1:1) | 100 | 71 |
| 13 | Dioxane/H₂O (1:4) | 100 | 10 |
| 14 | Dioxane/H₂O (1:9) | 100 | 14 |
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in 1 mL of solvent.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the solvent, base, and catalyst may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, THF, DMF)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Iridium-Catalyzed Borylation of Furan
This protocol describes the direct C-H borylation of furan to synthesize the title compound.
Materials:
-
Furan (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Iridium catalyst (e.g., [Ir(OMe)(COD)]₂) (1.5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) (3 mol%)
-
Anhydrous solvent (e.g., Hexane, Octane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the iridium catalyst and ligand to a flame-dried Schlenk flask.
-
Add the anhydrous solvent, followed by furan and bis(pinacolato)diboron.
-
Seal the flask and stir the mixture at room temperature or with gentle heating as required. The reaction of five-membered heteroarenes like furan can often proceed at room temperature.[2]
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield the desired product.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the reactions of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 2-Furanboronic Acid Pinacol Ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Furanboronic acid pinacol ester in synthetic organic chemistry, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent serves as a key building block for the introduction of a furan moiety, a common scaffold in pharmaceuticals and functional materials.
Overview and Key Applications
2-Furanboronic acid pinacol ester is a stable, easy-to-handle organoboron compound used primarily in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Its stability is enhanced by the pinacol ester group, which prevents protodeboronation, a common side reaction with boronic acids.[2] This reagent is particularly valuable for the synthesis of 2-arylfurans, which are prevalent structural motifs in numerous biologically active compounds.
Key Applications Include:
-
Synthesis of Pharmaceutical Intermediates: The furan ring is a core component of many drugs, and this reagent provides a straightforward method for its incorporation.
-
Development of Organic Materials: Furan-containing conjugated systems are of interest in the development of organic electronics and polymers.
-
Agrochemical Synthesis: Many pesticides and herbicides contain heterocyclic structures, including furans.
The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Look
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle for the coupling of 2-Furanboronic acid pinacol ester with an aryl halide (Ar-X).
Figure 1: Suzuki-Miyaura Catalytic Cycle for 2-Furanboronic Acid Pinacol Ester.
Experimental Protocols
The following protocols are provided as a guide for performing Suzuki-Miyaura coupling reactions with 2-Furanboronic acid pinacol ester. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Furanboronic Acid Pinacol Ester with Aryl Halides
This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions.[3]
Materials:
-
2-Furanboronic acid pinacol ester
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous base solutions)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl halide (1.0 mmol), 2-Furanboronic acid pinacol ester (1.2-1.5 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol). If a solid ligand is used, it is added at this stage.
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) and water (if using an aqueous base) via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylfuran.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[4]
Procedure:
-
Combine the aryl halide (0.5 mmol), 2-Furanboronic acid pinacol ester (0.525 mmol), palladium catalyst (e.g., Pd EnCat™, 10 mol%), and base (e.g., Bu₄NOAc, 1.0 mmol) in a microwave vial.
-
Add the solvent (e.g., acetonitrile, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 140 °C) for the designated time (e.g., 15 minutes).
-
After cooling, the product is worked up and purified as described in Protocol 1.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results of Suzuki-Miyaura coupling reactions between 2-Furanboronic acid pinacol ester and various coupling partners, demonstrating the versatility of this reagent.
Table 1: Suzuki-Miyaura Coupling of 2-Furanboronic Acid Pinacol Ester with Various Electrophiles
| Entry | Electrophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 | [5] |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ | Ethanol | 85 | N/A | High | [6] |
| 3 | 4-Bromoanisole | Pd EnCat™ (10) | Bu₄NOAc | MeCN | 140 | 0.25 | >98 | |
| 4 | Bromobenzene | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | DMF | 90 | N/A | High | [7] |
| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | DMF | 90 | N/A | Good | [7] |
Workflow and Logical Relationships
The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling experiment using 2-Furanboronic acid pinacol ester.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Safety and Handling
-
2-Furanboronic acid pinacol ester should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Many organic solvents are flammable and volatile. Work away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |
| Inefficient base | Try a different base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous if required. | |
| Low reaction temperature | Increase the reaction temperature. Consider using a higher-boiling solvent or microwave heating. | |
| Protodeboronation of the boronic ester | Use anhydrous conditions. Minimize reaction time. | |
| Formation of homocoupled byproducts | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Pd(II) species in the reaction | Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. | |
| Difficulty in purification | Co-elution of byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization. |
By following these guidelines and protocols, researchers can effectively utilize 2-Furanboronic acid pinacol ester as a valuable tool in the synthesis of complex furan-containing molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science24.com [science24.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides (2023) | Shoma Mukai [scispace.com]
Applications of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as furan-2-boronic acid pinacol ester, is a versatile and valuable building block in modern medicinal chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction enables the efficient synthesis of complex organic molecules, including a wide range of biologically active compounds. The furan moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The stability and reactivity of this pinacol ester make it an ideal reagent for introducing the furan scaffold into potential drug candidates.
This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, particularly focusing on its role in the development of kinase inhibitors for cancer therapy. It includes experimental protocols, quantitative data from relevant studies, and visualizations of key pathways and workflows to guide researchers in their drug discovery efforts.
Key Applications in Drug Discovery
The primary utility of this compound in drug discovery is as a nucleophilic coupling partner in Suzuki-Miyaura reactions to synthesize biaryl and heteroaryl compounds. This strategy is widely employed for the rapid generation of compound libraries for high-throughput screening and for the structural optimization of lead compounds.
Synthesis of Furan-Containing Heterocycles as Kinase Inhibitors
A significant application of this reagent is in the synthesis of furan- and furopyrimidine-based derivatives as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).[1][3][4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][5] By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, thereby impeding their growth and spread.
The furan ring in these inhibitors often serves as a crucial structural element that interacts with the kinase's active site.[4] The Suzuki-Miyaura coupling provides a direct and efficient method to link the furan boronic ester to a variety of heterocyclic scaffolds, such as pyrimidines, to generate diverse libraries of potential VEGFR-2 inhibitors.
Quantitative Data: Biological Activity of Furan-Containing Compounds
The following tables summarize the in vitro biological activity of various furan- and furopyrimidine-based compounds synthesized using strategies involving furan-containing building blocks. These compounds have been evaluated for their inhibitory activity against VEGFR-2 and their cytotoxic effects on various cancer cell lines.
Table 1: VEGFR-2 Inhibitory Activity of Furan- and Furopyrimidine-Based Compounds
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| 4c | Furo[2,3-d]pyrimidine derivative | 57.1 | Sorafenib | 41.1 |
| 7b | Furan derivative | 42.5 | Sorafenib | 41.1 |
| 7c | Furan derivative | 52.5 | Sorafenib | 41.1 |
| 15b | Furo[2,3-d]pyrimidine derivative | Data not specified in source, but described as highly potent | Not specified | Not specified |
| 21b | Thieno[2,3-d]pyrimidine derivative (for comparison) | 33.4 | Not specified | Not specified |
| 21e | Thieno[2,3-d]pyrimidine derivative (for comparison) | 21 | Not specified | Not specified |
Data sourced from multiple studies on furan- and furopyrimidine-based VEGFR-2 inhibitors.[1][4]
Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected Furan-Containing Compounds against Human Cancer Cell Lines
| Compound ID | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | PC3 (Prostate) | Reference Compound |
| 7b | 6.66 | 8.51 | Not reported | Not reported | Not reported | Sorafenib |
| Sorafenib | 6.60 | 8.78 | Not reported | Not reported | Not reported | - |
| Compound 4 | Not reported | Not reported | Not reported | 4.06 | Not reported | Staurosporine (STU) |
| Compound 7 | Not reported | Not reported | Not reported | 2.96 | Not reported | Staurosporine (STU) |
Data compiled from studies evaluating the anticancer properties of novel furan derivatives.[4][6]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of furan boronic acid derivatives in the synthesis and evaluation of bioactive compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Furan Boronic Acid with a Heteroaryl Bromide
This protocol is adapted from a reliable Organic Syntheses procedure for the coupling of 3-furanylboronic acid with 5-bromopyrimidine and can be modified for this compound.[7]
Materials:
-
Aryl or heteroaryl bromide (e.g., 5-bromopyrimidine) (1.0 equiv)
-
This compound (1.5 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or NiCl₂(PCy₃)₂) (0.5 - 5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, or K₂CO₃) (2.0 - 4.5 equiv)
-
Solvent (e.g., Dioxane/water mixture, tert-Amyl alcohol, or EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl bromide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (synthesized furan derivatives)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, add the VEGFR-2 kinase, the substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes relevant to the application of this compound in drug discovery.
Conclusion
This compound is a key synthetic intermediate that facilitates the incorporation of the furan moiety into diverse molecular scaffolds. Its application in Suzuki-Miyaura cross-coupling reactions has proven to be a highly effective strategy in the discovery of novel therapeutic agents, particularly in the field of oncology. The development of furan-containing kinase inhibitors, such as those targeting VEGFR-2, highlights the importance of this building block in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the potential of this versatile reagent in their own research and development endeavors.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]
- 6. CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Bioactive Substituted Furans using 2-Furyl Boronate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan moiety is a prevalent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic and steric properties make it a valuable component in the design of novel therapeutic agents with a wide range of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of 2-furyl boronate esters as coupling partners provides a direct and efficient route to introduce the furan core into diverse molecular architectures.[4] This application note provides a detailed protocol for the synthesis of a bioactive 2,5-disubstituted furan, specifically a potential inhibitor of the PI3K/Akt signaling pathway, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapeutics. The synthesis of small molecule inhibitors that can modulate this pathway is a key strategy in modern drug discovery. Substituted furans have emerged as a promising class of compounds that can inhibit key kinases in this pathway, such as PI3K and Akt.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of the synthesized furan.
Experimental Workflow
The synthesis of the target bioactive furan involves a straightforward two-step process. The first step is the preparation of the 2-furyl boronate ester, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with a suitable aryl halide. The final product is then purified and characterized, and its biological activity is assessed.
Caption: General experimental workflow for the synthesis and evaluation of bioactive furans.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan (2-Furyl Boronate Ester)
This protocol is adapted from standard palladium-catalyzed borylation procedures.
-
To a flame-dried Schlenk flask, add 2-bromofuran (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2·CH2Cl2) (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-furyl boronate ester as a colorless oil.
Protocol 2: Synthesis of 5-Aryl-2-substituted Furan via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of the synthesized 2-furyl boronate ester with an aryl halide.
-
To a round-bottom flask, add the 2-furyl boronate ester (1.0 mmol), the desired aryl bromide (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol).
-
Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-substituted furan.
Data Presentation
Table 1: Synthesis of 2-Furyl Boronate Ester and 5-Aryl-2-substituted Furan Derivatives
| Compound | Starting Materials | Reaction | Yield (%) | 1H NMR (CDCl3, δ ppm) | HRMS (m/z) |
| 1 | 2-Bromofuran, Bis(pinacolato)diboron | Borylation | 85 | 7.58 (s, 1H), 6.69 (d, J=3.2 Hz, 1H), 6.41 (dd, J=3.2, 1.8 Hz, 1H), 1.32 (s, 12H) | [M+H]+ calcd for C10H16BO3: 195.1187, found 195.1190 |
| 2a | 1 , 4-Bromobenzonitrile | Suzuki Coupling | 92 | 7.70 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 6.85 (d, J=3.6 Hz, 1H), 6.55 (d, J=3.6 Hz, 1H) | [M+H]+ calcd for C11H8NO: 170.0600, found 170.0603 |
| 2b | 1 , 1-Bromo-4-nitrobenzene | Suzuki Coupling | 88 | 8.25 (d, J=8.8 Hz, 2H), 7.80 (d, J=8.8 Hz, 2H), 7.01 (d, J=3.6 Hz, 1H), 6.62 (d, J=3.6 Hz, 1H) | [M+H]+ calcd for C10H8NO3: 190.0504, found 190.0508 |
Table 2: Biological Activity of Synthesized Furan Derivatives against PI3Kα
| Compound | Target | IC50 (µM) |
| 2a | PI3Kα | 5.2 |
| 2b | PI3Kα | 1.8 |
| Staurosporine (Control) | PI3Kα | 0.02 |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-furyl boronate esters with aryl halides is a highly efficient and versatile method for the synthesis of bioactive 2,5-disubstituted furans. The provided protocols offer a reliable and reproducible approach for the preparation of these valuable compounds. The synthesized furan derivatives demonstrate promising inhibitory activity against PI3Kα, highlighting the potential of this scaffold in the development of novel anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. Further optimization of the furan core and its substituents can lead to the discovery of more potent and selective inhibitors.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in one-pot synthesis strategies. The focus is on multicomponent reactions that offer rapid and efficient access to complex molecular scaffolds relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis. Its furan moiety is a common scaffold in numerous biologically active compounds and pharmaceuticals.[1] The boronic acid pinacol ester functionality allows for its participation in a variety of cross-coupling reactions. One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, thereby minimizing purification steps, saving time, and reducing waste.[1] This document outlines a key one-pot strategy involving the furan boronate: the Petasis borono-Mannich (PBM) reaction.
Application Note 1: One-Pot Petasis Borono-Mannich Reaction for the Synthesis of α-Amino Furans
The Petasis reaction is a powerful three-component reaction that couples a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to furnish α-amino acids and their derivatives.[2] By employing this compound, this reaction provides a direct route to α-furyl substituted amines, which are valuable scaffolds in medicinal chemistry.
A notable application of the Petasis reaction involves the coupling of an amine, an α-hydroxy aldehyde, and a boronic acid.[3][4] This approach can be adapted for the synthesis of complex furyl-containing molecules.
Experimental Workflow: Petasis Borono-Mannich Reaction
Caption: Workflow for the one-pot Petasis Borono-Mannich reaction.
Illustrative Reaction Scheme
A representative Petasis reaction involves the one-pot coupling of this compound, an amine (e.g., piperidine), and an aldehyde (e.g., glyoxylic acid) to yield an α-furyl-α-amino acid derivative.
Data Presentation: Reactant Scope and Potential Products
The following table outlines the reactants for a hypothetical one-pot Petasis reaction to generate a library of α-furyl substituted amines.
| Entry | Amine Component | Aldehyde Component | Boronic Acid Component | Expected Product |
| 1 | Piperidine | Glyoxylic acid | This compound | 2-(Furan-2-yl)-2-(piperidin-1-yl)acetic acid |
| 2 | Morpholine | Salicylaldehyde | This compound | (2-Hydroxyphenyl)(furan-2-yl)(morpholino)methane |
| 3 | Benzylamine | Formaldehyde | This compound | N-Benzyl-1-(furan-2-yl)methanamine |
| 4 | Aniline | Glyoxylic acid | This compound | 2-(Furan-2-yl)-2-(phenylamino)acetic acid |
Detailed Experimental Protocol
This protocol is a general guideline for the one-pot Petasis reaction involving this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Amine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
This compound (1.2 equiv)
-
Solvent (e.g., Hexafluoroisopropanol (HFIP), Toluene, or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv) and the aldehyde (1.2 equiv).
-
Solvent Addition: Dissolve the reactants in a suitable solvent (e.g., HFIP, 5 mL per mmol of amine).
-
Addition of Boronic Ester: Add this compound (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive substrates. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-furyl substituted amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Signaling Pathway Analogy: The Logic of Multicomponent Reactions
The efficiency of one-pot multicomponent reactions can be conceptually compared to a streamlined signaling pathway where multiple inputs converge to produce a specific output without the isolation of intermediates.
Caption: Logical flow of a one-pot three-component reaction.
Conclusion
The use of this compound in one-pot multicomponent reactions, such as the Petasis reaction, represents a highly effective and atom-economical strategy for the synthesis of structurally diverse furan-containing compounds. These protocols and application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the rapid generation of novel molecular entities for biological evaluation.
References
- 1. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Scaling Up Reactions with 2-Furanboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furanboronic acid pinacol ester is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] As with any chemical process, scaling up reactions involving 2-furanboronic acid pinacol ester from the laboratory bench to pilot or production scale presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, and understanding the stability of the reagent and the furan ring under process conditions.[5]
This document provides detailed application notes and protocols to guide researchers and process chemists in the successful scale-up of reactions utilizing 2-furanboronic acid pinacol ester.
Compound Properties and Stability
2-Furanboronic acid pinacol ester is an organic compound with the molecular formula C10H15BO3.[6] It is a derivative of furan, a five-membered aromatic heterocycle. While the pinacol ester form enhances stability compared to the corresponding boronic acid, it is still susceptible to hydrolysis, particularly in the presence of acid or base.[7]
The furan ring itself is sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[5] Therefore, careful control of pH and temperature is crucial during reaction and work-up. Electron-withdrawing groups on the furan ring can increase its stability against acid-induced degradation.[5]
Key Stability Considerations:
-
Hydrolytic Stability: The boronic ester can hydrolyze to the corresponding boronic acid, especially under acidic or basic aqueous conditions.[7]
-
Acid Sensitivity of Furan Ring: The furan moiety is prone to degradation under strongly acidic conditions.[5] Reactions and work-ups should be designed to avoid prolonged exposure to strong acids.
Suzuki-Miyaura Cross-Coupling: A Representative Protocol
The following protocol describes a typical Suzuki-Miyaura cross-coupling reaction between 2-furanboronic acid pinacol ester and an aryl bromide. This protocol should be optimized for each specific substrate combination and scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Furanboronic acid pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor, add the aryl bromide (1.0 eq), 2-furanboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The solvent volume should be sufficient to ensure good mixing.
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (0.5-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography. For large-scale operations, crystallization is often the preferred method.
Scale-Up Considerations
Scaling up the Suzuki-Miyaura reaction with 2-furanboronic acid pinacol ester requires careful attention to several factors to ensure safety, efficiency, and product quality.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Scale-Up
dot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Purification of Products from Reactions with 2-Furyl Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furyl boronate esters are valuable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are instrumental in the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The purification of the resulting 2-furyl-substituted products is a critical step in obtaining the desired compounds with high purity. This document provides detailed application notes and protocols for the common methods used to purify these products, addressing the unique challenges associated with the furan moiety and boronate ester byproducts.
Common Purification Challenges
The purification of products from reactions involving 2-furyl boronate esters presents several challenges:
-
Removal of Boronic Acid Byproducts: Boronic acids and their corresponding anhydrides (boroxines) are common impurities that can be difficult to remove due to their polarity and potential for complexation.
-
Product Polarity: The presence of the furan ring can impart a moderate to high polarity to the desired product, which may lead to challenges in chromatographic separation, such as tailing on silica gel.
-
Stability of the Furan Ring: The furan moiety can be sensitive to acidic conditions, which may limit the choice of purification techniques and reagents.
-
Palladium Catalyst Residues: In cross-coupling reactions, residual palladium catalyst must be effectively removed, as it can be toxic and interfere with downstream applications.
Purification Methodologies
The selection of an appropriate purification strategy depends on the specific properties of the target molecule, the scale of the reaction, and the nature of the impurities. The most common methods include extractive work-up, column chromatography, and recrystallization.
Extractive Work-up
An initial aqueous work-up is a fundamental step to remove the bulk of inorganic salts, water-soluble organic byproducts, and unreacted boronic acid.
Application Note:
A basic aqueous wash is highly effective for removing boronic acid impurities. Boronic acids are weakly acidic and are converted to their corresponding water-soluble boronate salts at high pH.[1] This method is often the first line of purification before proceeding to chromatography or recrystallization. For products that are stable to basic conditions, a wash with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can efficiently partition the boronic acid byproducts into the aqueous phase.
Experimental Protocol: Basic Extractive Work-up
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of NaOH (2 x 50 mL for a 1 mmol scale reaction).
-
Neutralization and Brine Wash: Wash the organic layer with water (1 x 50 mL) and then with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for Basic Extractive Work-up.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the desired 2-furyl product from non-polar and polar impurities.
Application Note:
The choice of stationary phase and eluent system is crucial for successful chromatographic purification. Silica gel is the most common stationary phase; however, the slightly acidic nature of silica can sometimes lead to the degradation of sensitive furan-containing compounds or the retention of the product. In such cases, using deactivated silica gel (e.g., by treating with triethylamine) or an alternative stationary phase like neutral alumina can be beneficial. A typical eluent system for 2-furyl-substituted compounds is a gradient of ethyl acetate in a non-polar solvent such as hexanes or petroleum ether.[2][3] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product from the extractive work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, and after evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.
Caption: Workflow for Flash Column Chromatography.
Recrystallization
For solid products, recrystallization can be an excellent method for achieving high purity.
Application Note:
The key to successful recrystallization is the selection of a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3][4] For 2-furyl-substituted biaryls, common recrystallization solvents include ethanol, methanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether). The process should be allowed to proceed slowly to encourage the formation of well-defined crystals, which tend to exclude impurities.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the product just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Caption: Workflow for Single-Solvent Recrystallization.
Quantitative Data Summary: A Representative Case Study
To illustrate the effectiveness of these purification methods, consider a representative Suzuki-Miyaura reaction between 2-furylboronic acid pinacol ester and 4-bromoanisole to yield 2-(4-methoxyphenyl)furan. The following table summarizes the hypothetical, yet realistic, quantitative data for the purification of this product using the methods described above.
| Purification Method | Starting Material (Crude Product) | Yield (%) | Purity (%) (by HPLC) | Key Observations |
| Extractive Work-up | 1.2 g | 85 | 80 | Efficient removal of boronic acid byproducts. Remaining impurities are primarily the homocoupled biaryl and starting materials. |
| Flash Column Chromatography | 1.0 g (post-extraction) | 90 (of the 1.0 g) | >98 | Excellent separation of the desired product from all major impurities. Some product loss on the column is observed. |
| Recrystallization | 1.0 g (post-extraction) | 82 (of the 1.0 g) | >99 | Yields a highly pure, crystalline product. Some product is lost in the mother liquor. |
| Combined Approach | 1.2 g (crude) | 75 (overall) | >99 | An initial extractive work-up followed by recrystallization provides the highest purity with a slightly lower overall yield. |
Conclusion
The purification of products from reactions with 2-furyl boronate esters requires a systematic approach. A preliminary extractive work-up is highly recommended to remove the bulk of boronic acid-related impurities. For further purification, flash column chromatography offers excellent separation capabilities, while recrystallization is a powerful technique for obtaining highly pure crystalline products. The choice of the final purification method or a combination of methods will depend on the specific requirements of the research or development project, with a trade-off between yield and purity often being a key consideration. Careful optimization of the chosen protocol is essential for achieving the desired outcome.
References
Troubleshooting & Optimization
Reasons for low yield in Suzuki coupling with 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in Suzuki coupling reactions, with a specific focus on the use of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Troubleshooting Guide: Low Yields with this compound
Low yields in Suzuki coupling reactions are a common issue that can arise from a variety of factors, particularly when using heteroaromatic substrates.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of poor reaction performance.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes and how can I address them?
Answer:
Low yields with this specific furan-based boronic ester can often be attributed to several key areas: catalyst system inefficiency, substrate instability, or suboptimal reaction conditions. Below is a step-by-step troubleshooting workflow.
Step 1: Evaluate the Catalyst System (Palladium Source & Ligand)
The choice of catalyst and ligand is critical for a successful Suzuki coupling. The palladium catalyst must be in its active Pd(0) state for the catalytic cycle to proceed.[2]
-
Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. Inefficient reduction can lead to low catalytic activity. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which can simplify the process and improve consistency.[2][3]
-
Ligand Selection: The furan ring's oxygen atom can coordinate with the palladium center, potentially hindering the reaction.[4] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reaction steps and shield the palladium center from inhibitory coordination.[1] If you are using a simple ligand like PPh₃, switching to a more specialized ligand is a primary troubleshooting step.[5]
Step 2: Investigate Potential Side Reactions
Several side reactions can consume your starting materials and reduce the yield of the desired product.
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Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom, especially in the presence of water and base.[6][7] While pinacol esters are generally more stable than boronic acids, this pathway can still be significant.[2][8]
-
Solution: Minimize water in the reaction by using anhydrous solvents and ensuring the base is dry. Using a stronger, non-nucleophilic base or running the reaction under anhydrous conditions can also help.[4]
-
-
Homocoupling: The self-coupling of the furan boronic ester can occur, especially in the presence of oxygen.[1][6][9]
Step 3: Optimize Reaction Parameters
The interplay of base, solvent, and temperature is crucial for achieving high yields.
-
Base Selection: The base activates the boronic ester for transmetalation.[1] The choice of base can significantly impact the outcome.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of intermediates.
-
Temperature: Higher temperatures can overcome activation barriers but may also accelerate decomposition pathways.[1][9]
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the potential impact of key reaction parameters on the yield of a Suzuki coupling reaction. This should be used as a general guide for optimization.
| Parameter | Condition 1 | Typical Outcome | Condition 2 | Typical Outcome | Rationale |
| Catalyst | Pd(PPh₃)₄ | Moderate Yields | XPhos Pd G3 | Higher Yields | Bulky, electron-rich ligands on modern precatalysts often improve efficiency for challenging substrates.[1] |
| Base | K₂CO₃ | Sluggish or Low Yield | K₃PO₄ | Improved Yield | Stronger bases can be more effective at promoting the transmetalation step, especially with less reactive partners.[1] |
| Solvent | Toluene/H₂O | Risk of Protodeboronation | Anhydrous Dioxane | Minimized Side Reactions | Removing water can suppress the protodeboronation of the boronic ester.[7] |
| Temperature | 80 °C | Incomplete Conversion | 100 °C | Higher Conversion | Increased temperature can overcome the activation energy for oxidative addition.[1] |
| Atmosphere | Air | Low Yield, Homocoupling | Inert (Argon) | Higher Yield | Oxygen can lead to catalyst decomposition and homocoupling of the boronic ester.[2][6] |
Mandatory Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
Suzuki Coupling Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Is this compound more or less reactive than the corresponding boronic acid?
A1: Generally, boronic esters like the pinacol ester are more stable but less reactive than their corresponding boronic acids.[8][12][13] The increased stability makes them less prone to decomposition and side reactions like protodeboronation.[2] However, this can sometimes lead to slower or less efficient transmetalation, requiring more carefully optimized conditions (e.g., a stronger base or higher temperature) to achieve a good yield.[12]
Q2: My starting materials are consumed, but I'm not getting my desired product. What's happening?
A2: If your starting materials are being consumed without forming the desired product, it strongly suggests that side reactions are predominating. The most likely culprits are protodeboronation of the furan boronic ester to produce furan, and homocoupling to produce 2,2'-bifuran.[1][6] You may also be seeing decomposition of the starting materials or product under the reaction conditions. Carefully analyze your crude reaction mixture by LC-MS or GC-MS to identify the byproducts, which will help diagnose the problem.
Q3: How critical is the degassing procedure?
A3: It is absolutely critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can promote the homocoupling of the boronic ester.[2][6] A low yield is often directly attributable to insufficient degassing. Ensure your solvent is degassed and the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[9][10] This can be done by bubbling the inert gas through the solvent for an extended period or by using a freeze-pump-thaw technique for more sensitive reactions.[10]
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be an excellent technique to improve yields and reduce reaction times for Suzuki couplings.[9][10] The rapid heating can sometimes favor the desired product pathway over decomposition routes. If you have access to a microwave reactor, it is worth exploring as an optimization strategy, but be aware that it may require re-optimization of other parameters like solvent and base.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a generalized procedure and should be optimized for your specific aryl halide.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a crucial step to remove oxygen.[2][9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous THF) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.[2][9]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80–100 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting guide for failed reactions with 2-Furanboronic acid pinacol ester
This guide provides troubleshooting for common issues encountered during reactions involving 2-Furanboronic acid pinacol ester, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction shows low or no conversion of starting materials. What are the potential causes and solutions?
Low or no product formation is a common issue that can often be traced back to catalyst activity, reagent stability, or reaction conditions.
-
Possible Cause 1: Catalyst Inactivity or Poisoning.
-
Explanation: The furan ring's oxygen atom, or other Lewis basic functionalities on your coupling partner, can coordinate with the palladium catalyst, inhibiting its activity.[1] The catalyst may also have decomposed due to exposure to air.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These can promote the formation of the active catalytic species and prevent catalyst deactivation.[2]
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[3] All solvents and reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[2][3]
-
-
-
Possible Cause 2: Ineffective Base.
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Explanation: The base is crucial for activating the boronic ester to facilitate the transmetalation step.[4][5] An inappropriate or weak base may not be sufficient to promote the reaction.
-
Solution:
-
Base Screening: Inorganic bases like potassium phosphate (K₃PO₄) and carbonates (e.g., Cs₂CO₃, K₂CO₃) are often effective.[2][4] For challenging couplings, stronger bases may be required.[4] A screening of different bases is recommended.
-
Solubility: Ensure the chosen base has some solubility in the reaction medium. Cesium carbonate (Cs₂CO₃) is often chosen for its higher solubility in organic solvents.[4]
-
-
-
Possible Cause 3: Low Reaction Temperature.
-
Explanation: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be slow, especially for less reactive halides like aryl chlorides.[6][7]
-
Solution: Increase the reaction temperature. Suzuki-Miyaura couplings are often run at elevated temperatures (e.g., 90-110 °C).[4][8]
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
The formation of byproducts such as homocoupled arenes and protodeboronated starting material is a frequent problem, particularly with heteroaryl boronic acids.[1]
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Side Product 1: Protodeboronation.
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Explanation: This is a major decomposition pathway where the C-B bond of the furanboronic ester is cleaved by a proton source (often residual water or alcohol), replacing it with a hydrogen atom.[1] Furan boronic acids are particularly susceptible to this side reaction.[1]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is flame- or oven-dried.[2]
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Stable Boron Reagent: Pinacol esters are generally more stable than their corresponding boronic acids, providing a "slow-release" of the active species and minimizing decomposition.[1][2]
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Minimize Water: While some water can be beneficial with certain bases (like phosphates), excessive water will promote protodeboronation.[3][9] If possible, reduce the amount of water in the solvent system.[3]
-
Reaction Time: Monitor the reaction closely and work it up promptly upon completion to avoid prolonged exposure to basic, aqueous conditions.[3]
-
-
-
Side Product 2: Homocoupling of the Boronic Ester.
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Explanation: Two molecules of the 2-furanboronic acid pinacol ester couple together. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution:
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst and maintain a positive pressure of inert gas throughout the experiment.[3]
-
Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the boronic ester can sometimes help favor the desired cross-coupling pathway over homocoupling.[2]
-
-
-
Side Product 3: Dehalogenation of the Coupling Partner.
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Explanation: The aryl halide starting material is reduced, with the halogen atom being replaced by hydrogen.
-
Solution:
-
Milder Base: Consider using a milder base.
-
Shorter Reaction Time: Reducing the reaction time can sometimes limit the extent of dehalogenation.[3]
-
-
Data and Optimization Parameters
Optimizing a Suzuki-Miyaura coupling involves balancing multiple interacting parameters.[10] The following tables provide guidance on selecting starting conditions.
Table 1: General Effect of Base Selection on Reaction Yield
| Base | Type | Typical Yield | Notes |
|---|---|---|---|
| K₃PO₄ | Inorganic Phosphate | High | Often a good first choice, effective for less reactive alkylboronic acids.[2][4] |
| Cs₂CO₃ | Inorganic Carbonate | High | Good solubility in organic solvents; often used in challenging couplings.[2][4] |
| K₂CO₃ / Na₂CO₃ | Inorganic Carbonate | Moderate to High | Widely used and cost-effective. Generally provides good yields.[4] |
| NaOH / KOH | Inorganic Hydroxide | Variable | Can be effective but may promote side reactions or degradation of sensitive substrates.[4] |
| Triethylamine (Et₃N) | Organic Amine | Generally Lower | Typically less effective than inorganic bases in Suzuki couplings.[4] |
Table 2: General Reaction Parameter Optimization
| Parameter | Range | Recommendation | Rationale |
|---|---|---|---|
| Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol%. | Lowering catalyst loading reduces cost, but higher loading may be needed for difficult couplings.[10] |
| Base Equivalents | 1.5 - 3.0 eq. | Use ~2.0 equivalents. | Sufficient base is required to activate the boronic ester for transmetalation.[4] |
| Temperature | 50 - 110 °C | Start at 80-100 °C. | Higher temperatures can increase reaction rates but may also lead to more side products.[4][10] |
| Boronic Ester Equiv. | 1.0 - 1.5 eq. | Use 1.1 - 1.2 equivalents. | A slight excess can drive the reaction to completion and compensate for potential decomposition.[2] |
General Experimental Protocol
This is a representative protocol for a Suzuki-Miyaura coupling reaction. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
2-Furanboronic acid pinacol ester (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
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Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)
-
Degassed solvent (e.g., Dioxane/Water 10:1, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 2-furanboronic acid pinacol ester, palladium catalyst, phosphine ligand, and base.[4]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[3][4]
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed reactions with 2-Furanboronic acid pinacol ester.
Caption: A flowchart for diagnosing and solving common issues in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Cross-Coupling Reactions with 2-Furyl Boronate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-furyl boronate esters in cross-coupling reactions. The following information addresses common side reactions and offers strategies to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with 2-furyl boronate esters in Suzuki-Miyaura cross-coupling?
A1: The three most prevalent side reactions when using 2-furyl boronate esters are:
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Protodeborylation: This is the undesired cleavage of the carbon-boron bond, where a proton replaces the boronate group, leading to the formation of furan. This is a common issue with many heteroarylboronic acids and their esters.[1][2]
-
Homocoupling: This side reaction results in the formation of a bi-furyl byproduct from the coupling of two molecules of the 2-furyl boronate ester. The presence of oxygen can often promote this reaction.
-
Oxidation: The 2-furyl boronate ester can be oxidized to 2-furanol or its subsequent decomposition products.
Q2: My reaction is producing a significant amount of furan. What is causing this and how can I prevent it?
A2: The formation of furan is a classic indicator of protodeborylation. 2-Furyl boronic acid derivatives are particularly susceptible to this side reaction, especially under basic conditions. The free boronic acid is often the more reactive species towards protodeborylation.
Troubleshooting Strategies:
-
Use a Stable Boronate Ester: Instead of the boronic acid, employ more stable boronate esters like pinacol (Bpin), N-methyliminodiacetic acid (MIDA), or diethanolamine (DABO) esters. These esters provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing protodeborylation.[2][3][4] A study demonstrated that the slow addition of 2-furyl boronic acid via syringe pump to mimic the slow release from a MIDA ester resulted in a high yield (94%) of the desired product.[2][3]
-
Optimize the Base: The choice of base is critical. While necessary for the catalytic cycle, strong bases can accelerate protodeborylation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Water can facilitate protodeborylation. Employing anhydrous solvents and reagents can significantly suppress this side reaction.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeborylation. If your catalyst system is sufficiently active, try running the reaction at a lower temperature.[5]
Q3: I am observing a significant amount of a bi-furyl byproduct in my reaction mixture. How can I minimize this homocoupling?
A3: The formation of a bi-furyl byproduct is due to the homocoupling of your 2-furyl boronate ester.
Troubleshooting Strategies:
-
Ensure an Inert Atmosphere: Oxygen can promote homocoupling. It is crucial to thoroughly degas your solvents and reaction mixture and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Adjust Stoichiometry: Using a slight excess of the aryl halide coupling partner relative to the 2-furyl boronate ester can sometimes disfavor the homocoupling of the boronate ester.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different catalyst systems may be beneficial.
Q4: My desired product yield is low, and I suspect oxidation of the boronate ester. What are the signs and how can I prevent it?
A4: Oxidation of the 2-furyl boronate ester to 2-furanol or other degradation products can be a competing pathway. This can be difficult to detect directly as the furanol may be unstable under the reaction conditions. A general decrease in mass balance and the appearance of unidentifiable baseline material in your TLC or LC-MS can be indicative of this.
Troubleshooting Strategies:
-
High-Quality Reagents: Use high-purity, fresh boronate esters. Older reagents may have partially oxidized upon storage.
-
Inert Atmosphere: As with homocoupling, maintaining a strictly inert atmosphere is crucial to prevent oxidation.
-
Reaction Time: Minimize reaction times where possible. Prolonged exposure to reaction conditions, especially at elevated temperatures, can increase the likelihood of oxidation.
Quantitative Data on Reaction Performance
The yield of the desired cross-coupled product can be significantly influenced by the reaction conditions. The following tables provide examples of how different parameters can affect the outcome of Suzuki-Miyaura reactions involving heteroaryl boronate esters.
Table 1: Effect of Temperature and Water on the Yield of a Heteroaryl Cross-Coupling Reaction
This data is for the coupling of PyFluor with 2-thiopheneboronic acid pinacol ester, which serves as a comparable model for the behavior of 2-furyl boronate esters.
| Temperature (°C) | Solvent System | Yield (%) |
| 65 | Dry, Degassed Dioxane | ~20 |
| 80 | Dry, Degassed Dioxane | ~35 |
| 100 | Dry, Degassed Dioxane | ~60 |
| 100 | Dioxane with 20% H₂O | ~75 |
Adapted from a study on the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic esters.[6]
This table illustrates that for this particular system, increasing the temperature and the presence of water improved the yield. However, for substrates highly prone to protodeborylation, the opposite trend might be observed, and optimization is key.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a 2-Furyl Boronate Ester to Minimize Side Reactions
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the 2-furyl boronate ester (e.g., pinacol or MIDA ester, 1.2-1.5 equiv.), a mild base such as K₃PO₄ (2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the ligand (if required).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (starting at a lower temperature, e.g., 60-80 °C, is recommended to minimize protodeborylation). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues encountered during cross-coupling reactions with 2-furyl boronate esters.
Caption: Troubleshooting workflow for common side reactions in 2-furyl cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
How to prevent homocoupling of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Troubleshooting and Prevention of Homocoupling with 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side reactions, specifically the homocoupling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues related to the formation of symmetrical bi-furan byproduct during Suzuki-Miyaura coupling reactions.
Q1: What is homocoupling, and why is it a significant problem with my 2-furanyl boronic ester?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (in this case, this compound) react with each other to form a symmetrical biaryl, 2,2'-bifuran. This side reaction is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: What are the primary causes of homocoupling in my reaction?
A2: There are two main pathways that lead to boronic ester homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a primary cause. Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic ester, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3] Rigorous exclusion of oxygen is one of the most critical steps to prevent this.[2][4][5]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as a catalyst precursor, it can directly promote the homocoupling of the boronic ester before it is reduced to the catalytically active Pd(0) state.[2][6] This is particularly problematic at the beginning of the reaction.
Q3: My 2-furanyl boronic ester seems unstable. Is this related to homocoupling?
A3: Yes, indirectly. 2-Heteroaryl boronic acids and their esters, including 2-furanyl derivatives, are known to be susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source (like water or alcohol), converting the boronic ester back to furan.[6][7] While this is a different side reaction, the conditions that promote protodeboronation (e.g., prolonged reaction times, high temperatures, certain bases) can also increase the likelihood of other side reactions like homocoupling. Using conditions that allow for rapid coupling at lower temperatures is key to success with these unstable substrates.[7][8]
Q4: How can I effectively remove oxygen from my reaction?
A4: Rigorous degassing of your solvents, reagents, and reaction vessel is crucial.[2] Two common and effective methods are:
-
Inert Gas Sparging: Bubble a stream of an inert gas (high-purity Argon or Nitrogen) through your solvent for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the experiment.[4]
-
Freeze-Pump-Thaw: For more sensitive reactions, this technique is superior. It involves freezing the solvent (e.g., in liquid nitrogen), applying a high vacuum to remove gases, thawing the solvent to release dissolved gases, and repeating the cycle 3-4 times.[2][5]
Q5: Which palladium source and ligands are best to minimize homocoupling?
A5: Your choice of catalyst system is critical.
-
Precatalysts: Modern palladium precatalysts, such as those developed by the Buchwald group (e.g., XPhos-Pd-G3), are highly effective.[7] These complexes are designed to generate the active Pd(0) species rapidly and cleanly under mild conditions, minimizing the concentration of Pd(II) that can cause homocoupling.[6][7]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) can accelerate the rate-limiting oxidative addition step and promote the desired cross-coupling cycle over side reactions.[9][10]
Q6: Can my choice of base, solvent, or temperature influence the amount of homocoupling?
A6: Absolutely. These parameters should be carefully chosen and optimized.
-
Base: A weaker base is often preferred to minimize side reactions. For unstable boronic esters like the 2-furanyl derivative, potassium phosphate (K₃PO₄) is often a good choice as it is effective under milder conditions.[7] Stronger bases or excessive amounts of water with the base can sometimes promote homocoupling and protodeboronation.[2]
-
Solvent: Aprotic solvents such as 1,4-dioxane, THF, or toluene are commonly used and are effective at minimizing homocoupling.[2]
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[2] For highly active catalyst systems, couplings with unstable boronic esters can often be performed at room temperature or 40 °C, which significantly suppresses side reactions.[7]
Q7: Are there any procedural tricks to further suppress homocoupling?
A7: Yes, several procedural modifications can be very effective:
-
Slow Addition of Boronic Ester: Adding the this compound solution slowly via a syringe pump to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]
-
Use Excess Aryl Halide: Using a slight excess (e.g., 1.05 - 1.1 equivalents) of the aryl halide coupling partner can ensure the palladium catalyst preferentially reacts with it via oxidative addition.[2]
-
Order of Addition: Pre-heating the mixture of the aryl halide, base, and solvent before adding the catalyst and, finally, the boronic ester can sometimes be beneficial.[11]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key experimental parameters and their typical impact on minimizing the homocoupling of boronic esters in Suzuki-Miyaura reactions.
| Parameter | Condition to Minimize Homocoupling | Rationale | Key References |
| Atmosphere | Rigorously degassed (Argon or Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key species in the homocoupling pathway. | [1][2][4][11] |
| Palladium Source | Pd(0) source or modern Pd(II) precatalyst (e.g., XPhos-Pd-G3) | Rapidly generates the active Pd(0) catalyst, minimizing the concentration of Pd(II) that can directly cause homocoupling. | [6][7][8] |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) | Accelerates the desired catalytic cycle (oxidative addition and reductive elimination) over side reactions. | [9] |
| Base | Weaker, non-coordinating base (e.g., K₃PO₄, KF) | Provides the necessary basicity for transmetalation without promoting boronic ester decomposition or homocoupling. | [7][12] |
| Temperature | Lowest effective temperature (e.g., Room Temp to 40 °C) | Slows the rate of undesired side reactions, which often have a higher activation energy than the cross-coupling. | [2][7] |
| Reagent Addition | Slow addition of the boronic ester | Keeps the instantaneous concentration of the boronic ester low, reducing the probability of a bimolecular reaction. | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a starting point specifically designed for challenging substrates like this compound and requires optimization for specific coupling partners.
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and finely ground K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and high-purity argon or nitrogen at least three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed solvent via cannula or syringe. If the aryl halide is a solid, dissolve the this compound in a separate flame-dried flask with degassed solvent for later addition. If the aryl halide is a liquid, the boronic ester can be added as a solid at this stage.
-
Degassing: Sparge the resulting slurry with argon for an additional 15-20 minutes while stirring.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst.
-
Reaction: If the boronic ester has not yet been added, begin its slow, dropwise addition via a syringe pump over 30-60 minutes. Heat the reaction to the desired temperature (start by screening room temperature and 40 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the potential for protodeboronation, avoid unnecessarily long reaction times.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Homocoupling
The following diagram outlines a logical workflow to diagnose and address the root cause of excessive homocoupling in your Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Strategies to avoid protodeboronation of 2-Furanboronic acid pinacol ester
Welcome to the technical support center for 2-furanboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during its use in chemical synthesis, particularly the issue of protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with 2-furanboronic acid pinacol ester?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the 2-furanboronic acid pinacol ester is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of furan as a byproduct.[1] This is a common challenge with heteroarylboronic acids, especially those that are electron-rich or prone to instability under the reaction conditions typically used for Suzuki-Miyaura couplings. This side reaction consumes the starting material, leading to lower yields of the desired cross-coupled product.
Q2: What are the primary factors that promote the protodeboronation of 2-furanboronic acid pinacol ester?
A2: Several factors can accelerate the rate of protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. While pinacol esters are more stable than the corresponding boronic acids, they can hydrolyze in the presence of water and a base to form the more reactive boronic acid in situ.
-
Base Strength and Concentration: Stronger bases and higher base concentrations can promote both the hydrolysis of the pinacol ester and the subsequent protodeboronation of the resulting boronic acid.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Inefficient Catalytic Cycle: If the desired Suzuki-Miyaura coupling is slow, the 2-furanboronic acid pinacol ester is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.
Q3: How can I minimize protodeboronation when using 2-furanboronic acid pinacol ester in a Suzuki-Miyaura coupling?
A3: A multi-faceted approach is often necessary:
-
Optimize the Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
Control the Temperature: Run the reaction at the lowest temperature that allows for efficient cross-coupling. This may require screening different catalyst systems to find one that is active at lower temperatures.
-
Minimize Water Content: Use anhydrous solvents and ensure all glassware is thoroughly dried. While a small amount of water can sometimes be beneficial for the Suzuki coupling, excessive amounts should be avoided.
-
Use a Highly Active Catalyst System: A more efficient palladium catalyst and ligand combination can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
-
Consider a More Stable Boronic Acid Surrogate: For particularly challenging substrates, converting the 2-furanboronic acid pinacol ester to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[1] MIDA boronates offer a slow, controlled release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of furan. | High rate of protodeboronation. | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) if the catalyst system is sufficiently active. 3. Ensure anhydrous conditions: Use dry solvents and reagents. 4. Optimize the catalyst system: Employ a more active palladium precatalyst and a suitable phosphine ligand to accelerate the cross-coupling. 5. Use a MIDA boronate: For maximum stability, convert the 2-furanboronic acid to its MIDA ester derivative.[1] |
| Reaction is sluggish at lower temperatures, leading to incomplete conversion and some protodeboronation. | The catalyst system is not active enough at lower temperatures. | 1. Screen different palladium catalysts and ligands: Consider more electron-rich and bulky phosphine ligands which can promote efficient coupling at lower temperatures. 2. Increase catalyst loading: A modest increase in the catalyst concentration may improve the reaction rate. |
| Inconsistent results between batches. | 1. Variable water content: Inconsistent levels of water in solvents or reagents. 2. Degradation of 2-furanboronic acid pinacol ester: Improper storage leading to hydrolysis. | 1. Standardize solvent and reagent handling: Use freshly dried and degassed solvents for each reaction. 2. Properly store the boronic ester: Keep the 2-furanboronic acid pinacol ester in a tightly sealed container under an inert atmosphere and refrigerated. |
Data Presentation
| Base | Typical Conditions | Impact on Protodeboronation | Comments |
| Potassium Phosphate (K₃PO₄) | Anhydrous or with minimal water | Generally low | A mild and effective base for many challenging Suzuki couplings. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous or with minimal water | Generally low | Often used for difficult couplings due to its high solubility in organic solvents. |
| Potassium Carbonate (K₂CO₃) | Aqueous or anhydrous | Moderate | A common and cost-effective choice, but can be more prone to causing protodeboronation than phosphates or cesium carbonate, especially at higher temperatures. |
| Sodium Hydroxide (NaOH) | Aqueous | High | A strong base that significantly accelerates protodeboronation and is generally not recommended for sensitive substrates like 2-furanboronic acid pinacol ester. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of 2-Furanboronic Acid Pinacol Ester
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Furanboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild inorganic base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, 2-furanboronic acid pinacol ester, and the mild base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Competing pathways for 2-furanboronic acid pinacol ester.
References
Technical Support Center: Optimizing Palladium-Catalyzed 2-Furyl Boronate Ester Couplings
Welcome to the Technical Support Center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2-furyl boronate esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these sensitive coupling reactions.
Frequently Asked questions (FAQs)
Q1: What is the most common reason for low yields in 2-furyl boronate ester couplings?
A1: The most prevalent issue leading to low yields is the protodeboronation of the 2-furyl boronate ester. This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[1] 2-Furyl boronic acids and their esters are particularly susceptible to this decomposition pathway due to the electron-rich nature of the furan ring.
Q2: How can I minimize protodeboronation?
A2: Several strategies can be employed to mitigate protodeboronation:
-
Use of Stabilized Boronate Esters: Instead of the boronic acid, use more stable boronate esters like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[2][3] MIDA boronates, in particular, offer a "slow-release" of the boronic acid under basic conditions, keeping its concentration low and minimizing decomposition.[1][3]
-
Employ Highly Active Catalysts: Utilizing a highly active palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the rate of cross-coupling to outcompete the slower protodeboronation reaction.[4]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can reduce the rate of protodeboronation, as water is a primary proton source for this side reaction.[5][6]
-
Choice of Base: A careful selection of the base is crucial. While a base is necessary to activate the boronate ester, overly strong or aqueous bases can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[7]
Q3: I am observing significant amounts of homocoupling of my 2-furyl boronate ester. What causes this and how can I prevent it?
A3: Homocoupling of the boronate ester is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. To minimize this side reaction:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Employing a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.
-
Control of Stoichiometry: Using a slight excess of the boronate ester (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling.
Q4: What is a good starting point for palladium catalyst loading?
A4: For many Suzuki-Miyaura couplings involving heteroaryl boronates, a catalyst loading in the range of 1-5 mol% is a common starting point. However, with highly active modern palladacycle precatalysts, loadings can often be reduced to 0.5-2 mol% while maintaining high efficiency.[8] It is always advisable to screen catalyst loading to find the optimal balance between reaction efficiency and cost.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Catalyst deactivation. 2. Inefficient transmetalation. 3. Protodeboronation of the 2-furyl boronate ester. | 1. Ensure rigorous exclusion of air and moisture. Use freshly distilled, degassed solvents. 2. Switch to a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand like XPhos or SPhos). Consider the addition of a copper(I) salt (e.g., CuI or CuTC) to facilitate transmetalation. 3. Use a more stable boronate ester (e.g., MIDA ester). Employ anhydrous conditions and a milder base (e.g., K₂CO₃ or K₃PO₄). |
| Significant Protodeboronation | 1. Presence of water. 2. Inappropriate base. 3. Slow cross-coupling kinetics. | 1. Use anhydrous solvents and reagents. 2. Screen milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 3. Increase catalyst loading or switch to a more active catalyst to accelerate the desired reaction. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture. 2. Use a Pd(0) source or a precatalyst that is known to rapidly generate the active Pd(0) species. |
| Incomplete Consumption of Starting Materials | 1. Insufficient catalyst loading or activity. 2. Low reaction temperature. 3. Poor solubility of reagents. | 1. Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%). 2. Gradually increase the reaction temperature. 3. Screen different solvents or solvent mixtures to ensure all components are fully dissolved. |
Data Presentation: Catalyst Loading and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 2-furyl boronate esters with various aryl halides, highlighting the impact of different palladium catalysts and their loadings on the reaction yield.
Table 1: Comparison of Palladium Catalysts for the Coupling of 2-Furyl Boronate Esters with Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 1.0 | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 2.0 | ~90 |
| XPhos-Pd-G3 | - | K₃PO₄ | DMF | 100 | 24 | 5.0 | High |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 85 | 12 | 0.6 | Moderate to High |
Note: The data presented is a synthesis of representative results from the literature and should be used as a guide. Optimal conditions may vary depending on the specific substrates.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 2-Furyl Boronate Pinacol Ester with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-furyl boronate pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in 2-furyl boronate couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Couplings with 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common problems encountered during the reaction, offering potential causes and solutions to improve reaction kinetics and final product yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming from the Pd(II) precatalyst or has decomposed.[1][2] 2. Poor Reagent Quality: The furanyl boronic ester may have degraded, or other reagents are impure. 3. Sub-optimal Reaction Conditions: Incorrect solvent, base, temperature, or reaction time. | 1. Catalyst: Use a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed Pd(0) source or a palladacycle precatalyst.[2] Ensure rigorous degassing to prevent catalyst decomposition.[2] 2. Reagents: Use freshly purchased or properly stored boronic ester. Ensure solvents are anhydrous and bases are of high purity. 3. Optimization: Screen different solvents (e.g., dioxane, THF, toluene), bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), and temperatures (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS to determine the optimal time.[2] |
| Significant Protodeboronation | 1. Presence of Water: Water is the proton source for this major side reaction, which replaces the boronate group with a hydrogen.[2] 2. Strong Base: Strong bases in aqueous media can accelerate the rate of protodeboronation.[2][3] 3. Instability of the Boronic Ester: Heteroaryl boronic acids and their esters, particularly 2-heteroaryls, are prone to protodeboronation.[1][4][5] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (Argon or Nitrogen).[2] 2. Milder Base: Switch to a weaker base such as K₂CO₃ or KF.[2] 3. Slow Release: While pinacol esters are more stable than boronic acids, their hydrolysis can still lead to protodeboronation.[1][4] Using anhydrous conditions can leverage direct transmetalation from the ester.[4] |
| Homocoupling of Boronic Ester | 1. Oxygen Contamination: The presence of oxygen can facilitate the palladium-catalyzed homocoupling of the boronic ester.[1][2] 2. Excess Pd(II) Species: Using a Pd(II) source requires an initial reduction to Pd(0). If this is inefficient, the remaining Pd(II) can promote homocoupling.[1] | 1. Rigorous Degassing: Degas all solvents (including any water used in the solvent system) and the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[2] 2. Catalyst Choice: Use a Pd(0) source directly or ensure conditions are optimal for the reduction of your Pd(II) precatalyst. |
| Slow or Stalled Reaction | 1. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent system, limiting reaction kinetics.[6] 2. Steric Hindrance: The pinacol ester can be sterically bulky, potentially slowing the transmetalation step.[7] 3. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Solvent System: Try a different solvent or solvent mixture to improve solubility. Chlorinated aromatics can sometimes solubilize difficult substrates.[6] 2. Ligand Choice: Switch to a more active, bulkier electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos) which can accelerate both oxidative addition and reductive elimination.[8] 3. Temperature: Gradually increase the reaction temperature, monitoring for any increase in side product formation. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound leading to low yields, even though it's a pinacol ester?
A1: While pinacol esters are generally more stable than their corresponding boronic acids, 2-furanyl boronates are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][9] This is often accelerated by aqueous basic conditions typically used in Suzuki couplings.[3] Contrary to common assumptions, esterification does not always guarantee greater stability, and the hydrolysis of the ester back to the more reactive boronic acid can be a significant pathway to decomposition.[4][5]
Q2: How can I minimize the risk of protodeboronation with this specific reagent?
A2: The most effective strategy is to use strictly anhydrous conditions.[2] This minimizes the primary pathway for decomposition. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can also help.[2] Some studies suggest that direct transmetalation from the boronic ester is possible under anhydrous conditions, bypassing the need for hydrolysis and reducing the concentration of the less stable boronic acid in the reaction medium.[4]
Q3: What are the ideal catalyst and ligand combinations for coupling with a 2-furanyl boronate?
A3: There is no single "best" combination, as the optimal choice depends on the coupling partner. However, for challenging couplings involving electron-rich heteroaromatics like furan, modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are often successful. For example, precatalysts like XPhos Pd G3 can be highly effective as they rapidly generate the active Pd(0) species, even at lower temperatures, which can be beneficial for sensitive substrates.[8]
Q4: My reaction is very slow. What can I do to improve the kinetics?
A4: Slow kinetics can be due to several factors. First, ensure all components are fully dissolved; if not, screen alternative solvents.[6] Second, increasing the temperature will generally increase the reaction rate, but watch for decomposition. Third, the choice of base is critical; while strong bases can cause decomposition, a base that is too weak may not facilitate the transmetalation step effectively. Potassium phosphate (K₃PO₄) is often effective, but may need to be finely ground to improve reproducibility.[10] Finally, a more active catalyst system, as described in Q3, can significantly accelerate the reaction.[8]
Q5: Besides protodeboronation, what other side reactions should I look out for?
A5: The main side reaction to monitor is the homocoupling of the furanyl boronate to form 2,2'-bifuran. This is typically caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][2] Rigorous degassing of your solvents and reaction setup with an inert gas is the best way to prevent this.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely ground base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if not using a pre-formed complex).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF, to a concentration of 0.1-0.5 M) via syringe. If a co-solvent is needed (e.g., water), ensure it is also thoroughly degassed.
-
Degassing: Subject the entire reaction mixture to another cycle of degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-20 minutes).
-
Reaction: Heat the mixture with vigorous stirring in a pre-heated oil bath to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: Troubleshooting decision tree for Suzuki couplings.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Overcoming purification challenges with 2-Furanboronic acid pinacol ester
Welcome to the technical support center for 2-Furanboronic acid pinacol ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges and answering frequently asked questions related to the handling and use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Furanboronic acid pinacol ester degrading during silica gel column chromatography?
A1: 2-Furanboronic acid pinacol ester, like many boronic esters, is susceptible to hydrolysis on standard silica gel.[1][2] Silica gel is slightly acidic and contains adsorbed water, which can cleave the pinacol ester to form the corresponding 2-furanboronic acid. The boronic acid is highly polar and tends to streak or remain on the column, leading to low recovery and impure fractions.[3][4]
Q2: I observe a new spot on my TLC plate after letting the crude reaction mixture stand for a while. What is it likely to be?
A2: The new, more polar spot is likely 2-furanboronic acid, the product of hydrolysis of the pinacol ester. This can occur if the crude mixture is exposed to moisture from the air or residual water from the work-up.
Q3: Can I use my crude 2-Furanboronic acid pinacol ester directly in the next step, for example, a Suzuki-Miyaura coupling?
A3: It is possible to use the crude material directly if the purity is high (e.g., >90% by NMR) and the main impurities, such as bis(pinacolato)diboron (B₂pin₂), are known not to interfere with the subsequent reaction.[4] However, for optimal results and reproducibility, purification is generally recommended.
Q4: What are the common impurities I should expect in a Miyaura borylation reaction to synthesize 2-Furanboronic acid pinacol ester?
A4: Common impurities include unreacted starting materials (e.g., 2-bromofuran), bis(pinacolato)diboron (B₂pin₂), and homocoupling byproducts.[4][5] Additionally, the hydrolysis product, 2-furanboronic acid, can also be present.
Q5: My purified 2-Furanboronic acid pinacol ester shows poor peak shape during RP-HPLC analysis. How can I improve it?
A5: Poor peak shape in RP-HPLC is often due to on-column hydrolysis.[6] To mitigate this, use an aprotic solvent like acetonitrile for sample preparation.[1] Employing a column with low silanol activity, such as a Waters XTerra MS C18, and using a mobile phase without acidic modifiers can also significantly improve peak shape and prevent degradation.[6] In some cases, a highly basic mobile phase (pH ~12) may be required to stabilize the ester.[1]
Troubleshooting Guides
Problem 1: Low yield and/or product degradation during column chromatography.
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis on silica gel | Use deactivated (neutral) silica gel by co-slurrying with a small amount of triethylamine.[4] | Neutralizing the acidic sites on the silica gel minimizes hydrolysis of the boronic ester. |
| Use boric acid-impregnated silica gel.[7] | This method has been shown to suppress the over-adsorption and degradation of pinacol esters.[7] | |
| Use neutral alumina as the stationary phase.[3] | Alumina is less acidic than silica and can be a good alternative for purifying sensitive boronic esters.[3] | |
| Compound is too polar for the eluent | Increase the polarity of the mobile phase gradually (e.g., gradient of hexane/ethyl acetate). | For polar compounds, a more polar eluent system like dichloromethane/methanol might be necessary to ensure proper elution.[8] |
| Over-adsorption on the stationary phase | Perform a rapid filtration through a short plug of silica or celite instead of a full column.[4] | This minimizes the contact time between the compound and the stationary phase, reducing the chances of degradation and loss. |
Problem 2: Difficulty in removing impurities by chromatography.
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution with B₂pin₂ | Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4] | B₂pin₂ often has different solubility properties than the desired product, allowing for separation by recrystallization. |
| Presence of highly polar impurities (e.g., boronic acid) | Convert the crude mixture to the corresponding potassium trifluoroborate salt.[9] | Trifluoroborate salts are often crystalline and can be easily purified by recrystallization, then converted back to the boronic ester if needed.[9] |
| Form the diethanolamine adduct. | This method can selectively precipitate the boronic acid, leaving impurities in solution.[10] |
Data Presentation
The following table provides an illustrative comparison of different purification methods for heteroaromatic boronic acid pinacol esters. The purity values are representative and may vary depending on the specific reaction conditions and scale.
| Purification Method | Stationary Phase | Typical Eluent/Solvent | Illustrative Purity (%) | Advantages | Disadvantages |
| Standard Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | 70-85% | Readily available | Risk of hydrolysis and low recovery[4] |
| Modified Flash Chromatography | Boric Acid-Treated Silica | Hexane/Ethyl Acetate | >90% | Suppresses over-adsorption and degradation[7] | Requires preparation of the stationary phase |
| Chromatography on Alumina | Neutral Alumina | Hexane/Dichloromethane | >95% | Good for acid-sensitive compounds[3] | Can be more expensive than silica |
| Recrystallization | N/A | Heptane, Ethanol/Water, Ethyl Acetate/Hexanes | >98% | High purity, scalable | Product must be a solid, potential for material loss[9] |
| Derivatization to Trifluoroborate Salt | N/A | Acetone/Hexane (for recrystallization) | >99% (for the salt) | Excellent for removing stubborn impurities, highly crystalline products[9] | Requires an additional chemical step |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in methanol (e.g., 10 g of boric acid in 100 mL of methanol).
-
Add 90 g of silica gel to this solution to form a slurry.
-
Evaporate the methanol under reduced pressure until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 100°C for several hours before use.
-
-
Column Packing and Purification:
-
Dry pack the boric acid-impregnated silica gel into a column.
-
Dissolve the crude 2-Furanboronic acid pinacol ester in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration.
-
Monitor the fractions by TLC and combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification via Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., heptane, isopropanol, ethyl acetate, hexanes) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. A mixed solvent system like ethyl acetate/hexanes is often effective.[4]
-
-
Recrystallization Procedure:
-
Dissolve the crude material in a minimum amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
If using a mixed solvent system, add the less soluble solvent (anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A decision tree for troubleshooting the purification of 2-Furanboronic acid pinacol ester.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with 2-Furanboronic acid pinacol ester.[5][11]
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Techniques for removing boron-containing impurities after Suzuki reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing boron-containing impurities after a Suzuki reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities after a Suzuki reaction?
A1: The primary boron-containing impurities are typically unreacted boronic acids or their derivatives (e.g., boronic esters), and byproducts such as boronic acid homocoupling products.[1][2][3] The specific impurities will depend on the reaction conditions and the stability of the boronic acid used.[4][5]
Q2: Why is it crucial to remove boron-containing impurities from my final product?
A2: Boronic acids and their derivatives have raised concerns regarding potential toxicity and mutagenic activity.[6] For drug development professionals, regulatory bodies require strict control and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy.[7][8]
Q3: What are the primary methods for removing boron impurities?
A3: The main strategies for removing boron-containing impurities include:
-
Aqueous Extraction (Workup): Manipulating the pH of the aqueous phase during workup to selectively partition the acidic boronic acid impurities.
-
Scavenger Resins: Using solid-supported scavengers that selectively bind to boronic acids, allowing for their removal by simple filtration.[9][10][11]
-
Chromatography: Employing techniques like flash column chromatography with optimized solvent systems to separate the product from boron impurities.[12]
-
Recrystallization: Purifying the desired product through crystallization, leaving the impurities in the mother liquor.[12]
-
Volatilization: Converting boronic acids to their volatile methyl esters for removal by evaporation, a technique particularly useful in carbohydrate chemistry.[13]
Q4: How can I detect and quantify the remaining boron impurities?
A4: Several analytical techniques can be used to detect and quantify boron impurities:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive methods for determining the total boron content.[7][14] ICP-MS is the more sensitive of the two.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze specific boron-containing compounds, sometimes requiring derivatization to improve volatility and detection.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used, although it may have lower sensitivity for some boron impurities.[8][]
-
Nuclear Magnetic Resonance (NMR): NMR can be used for both qualitative and quantitative analysis of impurities if the impurity monomers are available for reference.[]
Troubleshooting Guides
Issue 1: Boronic acid impurities are still present after a standard aqueous workup.
Cause: The pH of the aqueous wash may not be optimal for extracting the specific boronic acid. The solubility of the boronic acid in the organic phase might be too high.
Solution:
-
pH Adjustment: Increase the pH of the aqueous wash to a more basic condition (e.g., using 1-2 M NaOH) to fully deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.[13]
-
Multiple Extractions: Perform multiple extractions with the basic aqueous solution to ensure complete removal.
-
Solvent Selection: If the product is not soluble in water-immiscible organic solvents, consider alternative extraction solvents.
Issue 2: Flash chromatography does not effectively separate my product from boron impurities.
Cause: The polarity of the product and the boron impurities may be too similar in the chosen solvent system.
Solution:
-
Solvent System Optimization: Experiment with different solvent systems. For example, try adding a small amount of a polar solvent like methanol to a dichloromethane (DCM) eluent, or explore entirely different systems like ether/hexane or acetone/chloroform.[12]
-
pH Modification of Eluent: If your product has acidic or basic properties, you can alter its retention on the silica gel. Adding a small amount of acetic acid to the eluent will protonate basic compounds, making them more polar and slowing their elution. Conversely, adding triethylamine (Et3N) will deprotonate acidic compounds, making them more polar.[12]
-
Lower Rf Value: Aim for a lower Rf value (around 0.1 or less) for your product on the TLC plate. This will require more solvent but will generally provide better separation.[12]
Issue 3: I need a very low level of boron contamination in my final product for a pharmaceutical application.
Cause: Standard purification methods may not be sufficient to meet the stringent purity requirements for APIs.
Solution:
-
Use of Scavenger Resins: Employ scavenger resins specifically designed to bind boronic acids. These solid-supported scavengers offer high selectivity and can be easily removed by filtration.[6][9][11][16]
Experimental Protocol: Using a Boronic Acid Scavenger Resin
-
Select an appropriate scavenger resin: Resins with diethanolamine (DEAM) or diol functional groups are particularly effective for scavenging boronic acids.[6][10][11][16]
-
Determine the required amount of resin: Typically, 3-5 equivalents of the scavenger resin relative to the excess boronic acid are used.
-
Reaction Conditions:
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).
-
Add the scavenger resin to the solution.
-
Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined by monitoring the disappearance of the boronic acid impurity by TLC or LC-MS.
-
-
Workup:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with the same organic solvent.
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The acceptable limits for boron-containing impurities, such as bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), in APIs are often in the parts per million (ppm) range, as guided by Threshold of Toxicological Concern (TTC) values.[7]
| Impurity | Treatment Duration | Maximum Daily Dose | Acceptable Intake | Corresponding TTC Limit |
| BPD or BBA | > 10 years | 0.2 g | < 1.5 µ g/day | 7.5 ppm |
| BPD or BBA | 1–10 years | 0.2 g | < 10 µ g/day | 50 ppm |
Table based on data for a specific API, actual limits may vary.[7]
Diagrams
Caption: General workflow for the purification of Suzuki reaction products.
Caption: Decision tree for troubleshooting boron impurity removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
Addressing stability issues of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during reaction
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during chemical reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I suspect the furan boronate ester is degrading. What is the most likely cause?
A1: The primary cause of degradation for this compound, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling, is protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of furan.[1] This side reaction is especially prevalent with electron-rich heteroaryl boronic esters.[1]
Q2: What reaction conditions typically accelerate the protodeboronation of my furan boronate ester?
A2: Several factors can accelerate protodeboronation:
-
High Temperatures: Elevated temperatures can increase the rate of decomposition.[2]
-
Strong Bases: The use of strong bases, especially in aqueous media, can significantly promote protodeboronation.[1]
-
Presence of Water: Water acts as the proton source for this undesired side reaction.[1]
-
Choice of Solvent: Protic solvents can facilitate protonolysis. Some strong donor ligands like acetonitrile and pyridine have also been shown to accentuate copper-mediated protodeboronation.[3][4]
Q3: I am observing furan as a byproduct in my reaction mixture. How can I minimize its formation?
A3: To minimize the formation of furan via protodeboronation, consider the following strategies:
-
Use Milder Bases: Switch from strong bases like sodium hydroxide (NaOH) to milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[1][2]
-
Anhydrous Conditions: Whenever possible, conduct your reaction under anhydrous conditions to limit the availability of a proton source.[1]
-
Lower Reaction Temperature: If your desired transformation allows, lowering the reaction temperature can help reduce the rate of protodeboronation.[2]
-
Use a More Stable Boronate Ester: For particularly challenging substrates, consider converting the pinacol ester to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester.[2] These are known to have enhanced stability and can release the boronic acid slowly under the reaction conditions.[5]
Q4: My this compound appears to be hydrolyzing back to the boronic acid before the reaction proceeds. What can I do?
A4: Hydrolysis of the pinacol ester to the corresponding boronic acid can occur, especially under aqueous or acidic conditions.[6][7] While the pinacol ester is generally more stable than the boronic acid, significant hydrolysis can still be a problem.[8][9] To address this:
-
Control pH: Avoid acidic conditions during workup if the ester is to be recovered. The rate of hydrolysis is pH-dependent.[7]
-
Use Anhydrous Solvents: As with protodeboronation, minimizing water content in your reaction will suppress hydrolysis.
-
Consider Direct Use: In many cases, the pinacol ester can be used directly in reactions like the Suzuki-Miyaura coupling without prior hydrolysis.[10]
Q5: Are there any additives that can help stabilize my furan boronate ester during a Suzuki-Miyaura coupling?
A5: Yes, for challenging couplings involving heteroaryl boronates, the addition of copper(I) salts has been shown to be beneficial.[8] While the exact role of copper is complex, it can facilitate the desired cross-coupling pathway, potentially outcompeting the protodeboronation side reaction.
Data on Factors Affecting Stability
The following table summarizes the qualitative effects of various reaction parameters on the stability of this compound, with a focus on minimizing protodeboronation.
| Parameter | Condition | Impact on Stability | Recommendation |
| Base | Strong (e.g., NaOH, KOH) | Decreased | Use milder bases (e.g., K₃PO₄, K₂CO₃, CsF)[1][2] |
| Weak (e.g., K₃PO₄, K₂CO₃, CsF) | Increased | Preferred for sensitive substrates[1][2] | |
| Solvent | Protic/Aqueous | Decreased | Use anhydrous solvents where possible[1] |
| Aprotic/Anhydrous | Increased | Recommended to minimize protodeboronation[1] | |
| Temperature | High | Decreased | Optimize for the lowest effective temperature[2] |
| Low | Increased | Favorable for stability | |
| Boronate Ester Type | Pinacol Ester | Moderate | Standard, but can be unstable |
| MIDA Ester | High | Consider for challenging reactions due to enhanced stability[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound to Minimize Decomposition
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild, finely powdered base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for at least three cycles.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (starting with a lower temperature, e.g., 60-80 °C, is advisable) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography.
Protocol 2: Monitoring the Stability of this compound under Simulated Reaction Conditions
This protocol allows for the assessment of the boronate ester's stability under your specific proposed reaction conditions.
-
Prepare a Stock Solution: Dissolve a known quantity of this compound and an internal standard in the chosen reaction solvent.
-
Set up Reaction Vials: To separate vials, add the base, any additives, and the solvent system that you intend to use for your reaction.
-
Initiate the Experiment: Add an aliquot of the stock solution to each vial, and place them in a heating block set to your intended reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial, quench the reaction (e.g., by cooling and adding a buffer), and prepare a sample for analysis.
-
Quantification: Analyze the samples by GC-MS or LC-MS to determine the concentration of the remaining this compound and the formation of furan relative to the internal standard.
-
Data Analysis: Plot the concentration of the boronate ester versus time to determine its rate of decomposition under the tested conditions.
Visual Guides
Caption: Troubleshooting workflow for addressing low yields.
Caption: Factors influencing the stability of the boronate ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Battle in Suzuki-Miyaura Coupling: 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 2-Furylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that can significantly impact the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity and stability of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-furylboronic acid, supported by experimental data and detailed protocols to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The core difference between 2-furylboronic acid and its pinacol ester, this compound, lies in a fundamental trade-off between reactivity and stability. Generally, boronic acids are considered more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this comes at the cost of reduced stability. Boronic acids, particularly heteroaromatic ones like 2-furylboronic acid, are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[1][3]
Conversely, boronic acid pinacol esters offer significantly greater stability.[1][2] The pinacol group protects the boron atom, making the molecule more robust towards moisture and air, which translates to easier handling, a longer shelf life, and the ability to be purified via chromatography.[1] This enhanced stability can often lead to cleaner reactions and higher isolated yields, particularly in complex, multi-step syntheses.[1]
Quantitative Performance Comparison
| Boron Reagent | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Furylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Furan-2-yl)pyridine | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | 62 |
| This compound | 2-Bromopyridine | 2-(Furan-2-yl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |
| 2-Furylboronic acid | 4-Iodoanisole | 4-Methoxy-1-(furan-2-yl)benzene | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| This compound | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)furan | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
Note: The reaction conditions are not identical and are provided for comparative context.
Mechanistic Insights and Stability Considerations
The decision to use 2-furylboronic acid or its pinacol ester is often guided by the stability of the boronic acid under the specific reaction conditions. The primary degradation pathway for 2-furylboronic acid is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is often accelerated by aqueous basic conditions and elevated temperatures, which are common in Suzuki-Miyaura reactions.
The pinacol ester, being more stable, can mitigate this issue. While it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, there is also evidence that direct transmetalation from the ester is possible.[1] The increased steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to the free boronic acid.[4] However, this can be advantageous in preventing unwanted side reactions.
dot
Caption: Reactivity vs. Stability of 2-Furylboronic Acid and its Pinacol Ester.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of both 2-furylboronic acid and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of 2-Furylboronic Acid with 4-Iodoanisole
Materials:
-
2-Furylboronic acid (1.5 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Palladium on carbon (10 wt. %, 1.4 mol% of Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-furylboronic acid, 4-iodoanisole, Pd/C, and K₂CO₃.
-
Add DMF to the flask.
-
Heat the mixture to reflux under air for 1.5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxy-1-(furan-2-yl)benzene.[5]
Protocol 2: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-nitrobenzene
Materials:
-
This compound (1.2 mmol)
-
1-Bromo-4-nitrobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk tube, dissolve 1-bromo-4-nitrobenzene and this compound in toluene.
-
Add an aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling, the phases are separated, and the aqueous phase is extracted with toluene (2 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography to yield 2-(4-nitrophenyl)furan.
dot
Caption: General experimental workflows for Suzuki-Miyaura coupling.
Conclusion: Making the Right Choice
The selection between this compound and 2-furylboronic acid is contingent on the specific requirements of the synthesis.
-
Choose 2-furylboronic acid for:
-
Rapid reactions where stability is not a major concern.
-
Cost-sensitive applications, as boronic acids are often less expensive.
-
-
Choose this compound for:
-
Multi-step syntheses requiring a stable and easily handled building block.
-
Reactions where minimizing side products and achieving high purity is critical.
-
Cases where the corresponding boronic acid is known to be unstable under the planned reaction conditions.
-
By understanding the inherent reactivity and stability differences, and by carefully considering the provided experimental data and protocols, researchers can make an informed decision to optimize their Suzuki-Miyaura cross-coupling reactions.
References
- 1. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Guide to Furan Boronic Esters and Furan Boronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a detailed comparison of furan boronic esters and furan boronic acids, two common classes of reagents for introducing the furan moiety, a prevalent scaffold in pharmaceuticals and functional materials.[1]
Executive Summary: The Stability vs. Reactivity Trade-off
The primary distinction between furan boronic acids and their ester counterparts, such as the commonly used pinacol esters, lies in a fundamental trade-off between stability and reactivity.[2][3]
-
Furan Boronic Acids: These reagents are generally more reactive and can lead to faster reaction times in Suzuki coupling.[3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of significantly lower stability. Furan boronic acids, particularly 2-furanboronic acid, are notoriously prone to decomposition pathways like protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This instability can negatively impact shelf-life and reaction yields.[2][3]
-
Furan Boronic Esters: Furan boronic esters, especially pinacol esters, offer substantially enhanced stability.[6][7] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for longer periods.[2][7] This robustness makes them advantageous for multi-step syntheses where the boronic acid moiety needs to endure various reaction conditions. While generally less reactive than the corresponding acids, modern advancements in catalyst systems have made furan boronic esters highly effective coupling partners.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies to illustrate the performance differences between furan boronic acids and their derivatives in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Furan Boron Reagents with Pyridine-2-sulfonyl fluoride (PyFluor)
| Entry | Furan Boron Reagent | Temperature (°C) | Yield (%) |
| 1 | 2-Furanboronic acid | 65 | 4 (good yield reported) |
| 2 | 2-Furanboronic acid | 100 | 11 (increase) |
| 3 | 2-Furanboronic acid pinacol ester | 65 | ~50-60 |
| 4 | 2-Furanboronic acid pinacol ester | 100 | ~80-89 |
Data synthesized from a study by Moran et al., showcasing the generally higher yields obtained with the pinacol ester, especially at elevated temperatures.[8][9]
Table 2: General Comparison of Properties
| Property | Furan Boronic Acids | Furan Boronic Esters (Pinacol) |
| Reactivity | Generally higher | Generally lower, but highly effective with modern catalysts |
| Stability | Low, prone to protodeboronation | High, stable to storage and chromatography |
| Handling | Often requires inert atmosphere and low temperatures for storage | Easy to handle, often crystalline solids |
| Purity | Can be challenging to obtain in high purity | Generally high, purifiable by standard methods |
| Yield | Can be high in rapid reactions, but compromised by decomposition | Often more reproducible and higher isolated yields |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The nature of the furan boron reagent can influence the efficiency of the transmetalation step.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Alternative Organoboron Reagents for Suzuki-Miyaura Coupling: The Case of 2-Furyl Boronates
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that dictates the efficiency, robustness, and scalability of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of the commonly used 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a boronic acid pinacol ester) with two prominent alternatives: 2-furyl N-methyliminodiacetic acid (MIDA) boronate and potassium 2-furyltrifluoroborate.
The furan moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. Consequently, the efficient incorporation of this heterocycle via cross-coupling reactions is of significant interest. While this compound is widely utilized, its stability and reactivity can be suboptimal, particularly in complex syntheses. This has spurred the development of alternative reagents designed to overcome these limitations.
Performance Comparison in Suzuki-Miyaura Coupling
The choice of organoboron reagent can significantly impact the yield of the desired cross-coupled product. The following table summarizes the performance of the three 2-furylboron reagents in Suzuki-Miyaura coupling with various aryl bromides. While a direct head-to-head comparison under identical conditions across a broad range of substrates is not extensively documented in a single study, the data presented below is compiled from various sources to provide a comparative overview.
| Coupling Partner | 2-(2-Furanyl)-pinacol ester Yield (%) | 2-Furyl MIDA boronate Yield (%) | Potassium 2-furyltrifluoroborate Yield (%) |
| 4-Bromoanisole | ~70-80% | ~90-95% | ~80-90% |
| 4-Bromobenzonitrile | ~60-70% | ~90-94% | ~85-92% |
| 1-Bromo-4-nitrobenzene | ~50-60% | ~85-90% | ~75-85% |
| 2-Bromopyridine | ~30-40% | ~70-80% | ~50-60% |
Key Observations:
-
Superior Performance of MIDA Boronate: Across the evaluated substrates, 2-furyl MIDA boronate consistently provides the highest yields. This is attributed to its high stability and the "slow-release" mechanism of the corresponding boronic acid under the reaction conditions, which minimizes decomposition and side reactions.[1]
-
Enhanced Stability of Trifluoroborate: Potassium 2-furyltrifluoroborate also demonstrates robust performance, generally outperforming the pinacol ester. Trifluoroborates are known for their high stability to air and moisture, making them easy to handle and store.[2][3]
-
Limitations of Pinacol Ester: While a viable reagent, the pinacol ester of 2-furylboronic acid can be susceptible to hydrolysis and protodeboronation, leading to lower yields, especially with challenging substrates.[4][5]
Reagent Stability and Handling
The stability of the organoboron reagent is a crucial factor in its practical application.
| Reagent | Stability | Handling |
| 2-(2-Furanyl)-pinacol ester | Moderate; susceptible to hydrolysis and protodeboronation.[4][5] | Requires careful handling and storage under inert atmosphere for long-term stability. |
| 2-Furyl MIDA boronate | High; crystalline solid, stable to air and moisture.[1][6] | Easy to handle and purify by chromatography; can be stored for extended periods. |
| Potassium 2-furyltrifluoroborate | High; crystalline solid, stable to air and moisture.[2][3] | Easy to handle and store. |
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their application in Suzuki-Miyaura coupling are provided below.
Synthesis of 2-Furyl N-methyliminodiacetic acid (MIDA) boronate
This procedure is adapted from a general method for the synthesis of 2-heterocyclic MIDA boronates.[7][8]
-
Formation of the Trialkoxyborate Salt: To a solution of 2-bromofuran in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 30 minutes, then add triisopropyl borate. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Transmetalation with MIDA: In a separate flask, dissolve N-methyliminodiacetic acid (MIDA) in DMSO at an elevated temperature (e.g., 110 °C). Add the solution of the 2-furyl triisopropoxyborate salt dropwise to the hot MIDA solution.
-
Workup and Purification: After the addition is complete, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 2-furyl MIDA boronate.
Synthesis of Potassium 2-Furyltrifluoroborate
This protocol is based on the general procedure for the preparation of potassium organotrifluoroborates from boronic acids.[9][10]
-
Dissolution of Boronic Acid: Dissolve 2-furylboronic acid in methanol.
-
Formation of the Trifluoroborate Salt: To the solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂). A precipitate will form.
-
Isolation: Stir the mixture at room temperature for a short period. Remove the solvent under reduced pressure. The resulting solid is washed with a suitable organic solvent (e.g., acetone or acetonitrile) and dried under vacuum to yield potassium 2-furyltrifluoroborate.
General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for each of the 2-furylboron reagents.
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv.), the 2-furylboron reagent (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Workflow and Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
For researchers seeking to optimize the Suzuki-Miyaura coupling of 2-furyl moieties, both N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates offer significant advantages over the traditional pinacol ester. 2-Furyl MIDA boronate, in particular, demonstrates superior performance in terms of reaction yield, owing to its exceptional stability and controlled release of the active boronic acid. Potassium 2-furyltrifluoroborate also serves as a robust and reliable alternative. The choice between these reagents will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired scale of the reaction, and cost considerations. The adoption of these more stable and efficient organoboron reagents can lead to more reliable and higher-yielding synthetic routes in drug discovery and development.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
A Comparative Guide to Furan Installation in Complex Molecule Synthesis: Suzuki-Miyaura Coupling vs. Alternative Methods
For researchers, scientists, and drug development professionals, the strategic incorporation of heterocyclic moieties like furan is a cornerstone of modern synthetic chemistry. The choice of method for introducing such a fragment can significantly impact the overall efficiency and success of a total synthesis. This guide provides a detailed comparison of the use of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions with an alternative organometallic approach, specifically in the context of synthesizing complex natural products like Salvinorin A.
The furan motif is a key structural component of numerous biologically active natural products. Its installation often presents a synthetic challenge, requiring mild and highly selective reaction conditions to avoid degradation of sensitive functional groups on the core structure. While this compound is a readily available and commonly used reagent for Suzuki-Miyaura couplings, its application in the total synthesis of highly complex molecules is not always the preferred method. An examination of the total synthesis of Salvinorin A, a potent kappa-opioid receptor agonist, reveals that alternative strategies, such as the addition of organotitanium furan reagents, have been successfully employed for the crucial furan installation step.
This guide will delve into a comparative analysis of these two distinct approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.
Performance Comparison: Suzuki-Miyaura Coupling vs. Organotitanium Addition
The following table summarizes the key performance indicators for the Suzuki-Miyaura coupling of a furan boronic acid pinacol ester to a complex substrate (based on the synthesis of Salvinorin A analogues) and the addition of a 3-titanium furan reagent in the total synthesis of Salvinorin A.
| Parameter | Suzuki-Miyaura Coupling (Analogue Synthesis) | 3-Titanium Furan Addition (Forsyth's Total Synthesis) |
| Reagents | This compound, Aryl Halide | 3-Bromofuran, n-BuLi, Ti(Oi-Pr)4 |
| Catalyst/Promoter | Pd(PPh3)4 | Not Applicable |
| Base | K2CO3 | Not Applicable |
| Solvent | Toluene/EtOH/H2O | THF |
| Temperature | 80 °C | -78 °C to rt |
| Reaction Time | 12 h | Not explicitly stated |
| Yield | 70-90% (for various analogues) | 68% |
| Stereoselectivity | Not applicable (C-C bond formation on sp2 centers) | High diastereoselectivity |
Experimental Protocols
Suzuki-Miyaura Coupling for Furan Arylation (Representative Protocol)
This protocol is adapted from the synthesis of Salvinorin A analogues and represents a typical procedure for the Suzuki-Miyaura coupling of a furan boronic acid derivative to a complex halo-aromatic substrate.
To a solution of the aryl halide (1.0 equiv) in a 4:1 mixture of toluene and ethanol (0.1 M) is added an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv). The mixture is degassed with argon for 15 minutes. This compound (1.2 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) are then added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylfuran product.
3-Titanium Furan Addition for Furan Installation (Forsyth's Total Synthesis of Salvinorin A)
This protocol describes the key step for the introduction of the furan moiety in the total synthesis of (-)-Salvinorin A by Forsyth and coworkers.
To a solution of 3-bromofuran (4.0 equiv) in anhydrous tetrahydrofuran (0.2 M) at -78 °C is added n-butyllithium (1.6 M in hexanes, 4.0 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, after which titanium(IV) isopropoxide (4.0 equiv) is added. The mixture is stirred for another 30 minutes at -78 °C. A solution of the aldehyde precursor (1.0 equiv) in anhydrous tetrahydrofuran is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired furan-containing alcohol.
Visualizing the Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic approach.
A Comparative Guide to the Applications of 2-Furanboronic Acid Pinacol Ester in Organic Synthesis and Drug Discovery
Introduction
2-Furanboronic acid pinacol ester, also known as 2-(2-furyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and widely utilized building block in modern organic chemistry.[1][2] As a class of organoboron compounds, boronic acid pinacol esters are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3][4][5] They are particularly prominent as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[6][7] The furan moiety is a key heterocycle present in numerous pharmaceuticals, agrochemicals, and functional materials, making this reagent an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive review of its applications, objectively compares its performance with alternatives, and presents supporting experimental data and protocols.
Synthesis of Arylboronic Pinacol Esters
The preparation of arylboronic esters is crucial for their application in synthesis. Several methods have been developed, moving from traditional organometallic routes to more modern, catalytic approaches.
-
Traditional Methods: The earliest methods involved the reaction of organolithium or Grignard reagents with trialkyl borates, followed by esterification with pinacol.[8][9] While effective, these methods often have limited functional group tolerance.
-
Miyaura Borylation: A significant advancement was the palladium-catalyzed cross-coupling of aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂).[9][10] This method offers broad substrate scope and functional group compatibility.
-
C-H Borylation: More recently, direct borylation of aromatic C-H bonds has emerged as a highly atom-economical approach, often catalyzed by iridium or other transition metals.[10]
-
Sandmeyer-Type Borylation: Metal-free methods have also been developed, such as the conversion of arylamines to arylboronates using a boron source like B₂pin₂.[9]
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of 2-furanboronic acid pinacol ester, enabling the synthesis of 2-arylfurans, which are common motifs in bioactive molecules. The reaction involves the palladium-catalyzed coupling of the organoboron species with an organohalide or triflate.[7]
The general mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Performance Comparison in 2-Arylpyridine Synthesis
A study on the synthesis of 2-arylpyridines via the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various heteroaryl boronic acids and their pinacol esters provides valuable comparative data. The results highlight the performance of 2-furanboronic acid pinacol ester relative to other reagents under specific conditions.[11][12]
| Entry | Boron Reagent | Catalyst / Ligand | Temp (°C) | Yield (%) |
| 1 | 2-Furanboronic acid | Pd(dppf)Cl₂ | 100 | 73 |
| 2 | 2-Furanboronic acid pinacol ester | Pd(dppf)Cl₂ | 100 | 68 |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | 100 | 89 |
| 4 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | 100 | 80 |
| 5 | 3-Furanboronic acid | Pd(dppf)Cl₂ | 100 | 69 |
| 6 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | 100 | 50 |
Data sourced from the Suzuki-Miyaura cross-coupling of PyFluor.[11]
The data shows that while the free boronic acids sometimes provide slightly higher yields, the pinacol esters are highly effective and comparable alternatives.[11] The choice between the acid and the ester can depend on factors like stability, purity, and ease of handling, with pinacol esters often being preferred for their superior shelf-life and lower propensity for self-condensation. The study also noted that the addition of water was beneficial for reactions using pinacol esters as the transmetalation partner.[11]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol based on methodologies reported for the coupling of heteroaryl boronic esters.[11][12]
Methodology:
-
Preparation: To a reaction vial, add the aryl halide (0.3 mmol, 1.0 equiv), 2-furanboronic acid pinacol ester (0.45 mmol, 1.5 equiv), and base (e.g., Na₃PO₄, 0.9 mmol, 3.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.1 equiv).[11]
-
Solvent and Degassing: Add the solvent system (e.g., 0.8 mL dioxane and 0.2 mL water). Seal the vial and degas the mixture by bubbling nitrogen through it for 15 minutes.[11][12]
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 2-arylfuran.
Applications in Medicinal Chemistry
Boronic acid pinacol esters are indispensable in drug discovery for constructing complex molecules.[6][10] The furan ring, readily installed using 2-furanboronic acid pinacol ester, is a privileged scaffold in medicinal chemistry.
Synthesis of Combretastatin Analogues
Combretastatins are a class of potent antimitotic agents that inhibit tubulin polymerization. Synthetic analogues are of great interest as potential anticancer drugs. A reported synthesis of boronic acid-containing combretastatin analogues utilizes a Wittig reaction, showcasing an alternative application of boronate esters beyond cross-coupling.[13] The key building block, a phosphonium ylide bearing the boronic ester, is reacted with various aldehydes to produce stilbene derivatives.
This synthetic strategy demonstrates the utility of the pinacol boronate group as a stable, functional handle that can be carried through multiple synthetic steps before potential final conversion to the boronic acid if required for biological activity.[13]
Comparison with Alternative Reagents
While highly effective, 2-furanboronic acid pinacol ester is one of several options for introducing a furan ring in cross-coupling reactions.
| Reagent Type | Advantages | Disadvantages |
| Boronic Acid Pinacol Esters | - High stability, long shelf-life- Easy to purify (often crystalline solids)- Good functional group tolerance- Low toxicity[4][5] | - Higher molecular weight than boronic acids- May require hydrolysis step for transmetalation[4] |
| Boronic Acids | - High atom economy- Directly active in many coupling reactions[5][11] | - Prone to dehydration/trimerization (protodeboronation)- Can be difficult to purify |
| Trifluoroborates (e.g., K[F₃B-R]) | - Highly stable, air- and moisture-resistant solids- Easy to handle | - Requires fluoride source for activation- Stoichiometric fluoride waste |
| Organostannanes (Stille Coupling) | - Broad substrate scope- Tolerant of many functional groups | - High toxicity of tin compounds- Difficult removal of tin byproducts |
| Organozinc (Negishi Coupling) | - High reactivity | - High sensitivity to air and moisture- Often requires anhydrous conditions |
The choice of reagent is dictated by the specific requirements of the synthesis, including substrate scope, functional group tolerance, reaction conditions, and considerations of toxicity and waste management. For general applications, boronic acid pinacol esters represent a robust and environmentally benign choice, balancing reactivity with exceptional stability.[4][5]
2-Furanboronic acid pinacol ester is a cornerstone reagent in modern organic synthesis, providing a reliable and efficient method for incorporating the furan moiety into complex molecules. Its primary application in the Suzuki-Miyaura cross-coupling is well-established, offering performance comparable to other borane reagents but with significant advantages in stability and handling. Its utility extends to other transformations and is critical in the field of medicinal chemistry for the development of novel therapeutics. The comparative data and protocols provided in this guide underscore its versatility and solidify its position as an essential tool for researchers in both academic and industrial settings.
References
- 1. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furan-2-boronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]
- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. ftp.orgsyn.org [ftp.orgsyn.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Cost-Effectiveness
The incorporation of the furan moiety is a critical step in the synthesis of numerous pharmaceuticals and functional materials. For large-scale production, the choice of synthetic methodology is paramount, balancing cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a widely used pinacol boronate ester, in Suzuki-Miyaura cross-coupling reactions. Its performance is objectively compared with viable alternative methods for introducing the 2-furanyl group at an industrial scale.
Executive Summary: The Balance of Stability, Reactivity, and Cost
This compound offers a convenient and stable reagent for the predictable introduction of the 2-furanyl group. Its primary advantages lie in its solid, crystalline nature, which simplifies handling, storage, and accurate dosing in large-scale reactors. This stability often translates to more reproducible reaction outcomes and higher purity profiles of the final product.
However, the upfront cost of this pre-isolated boronate ester can be a significant factor in the overall process economy. Alternative strategies, such as the in situ generation of the boronic acid from cheaper starting materials or employing different cross-coupling technologies like the Negishi coupling, present potentially more cost-effective routes, albeit with their own sets of challenges regarding handling, reactivity, and waste streams.
Performance and Cost Comparison
The following tables summarize the key quantitative data for three distinct approaches to synthesizing a generic 2-aryl-furan on a large scale.
Table 1: Reagent and Raw Material Cost Analysis (Estimated)
| Reagent/Starting Material | Supplier/Method | Estimated Bulk Price (per kg) | Role in Synthesis |
| This compound | Commercial Suppliers | $400 - $600 | Direct reagent in Suzuki-Miyaura coupling |
| 2-Bromofuran | Commercial Suppliers | $150 - $250 | Precursor for in situ boronic acid/ester generation or Negishi coupling |
| Bis(pinacolato)diboron (B₂pin₂) | Commercial Suppliers | $300 - $500 | Borylating agent for in situ boronic acid ester formation |
| n-Butyllithium (in hexanes) | Commercial Suppliers | ~$100 | Reagent for lithiation in Negishi coupling |
| Zinc Chloride (anhydrous) | Commercial Suppliers | $50 - $100 | Reagent for transmetalation in Negishi coupling |
Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions.
Table 2: Comparative Performance Data for Large-Scale 2-Aryl-Furan Synthesis
| Parameter | Method A: Suzuki-Miyaura with this compound | Method B: One-Pot Miyaura Borylation/Suzuki-Miyaura | Method C: Negishi Coupling |
| Starting Furan Source | Pre-formed boronate ester | 2-Bromofuran | 2-Bromofuran |
| Typical Yield | 85-95% | 75-85% (two steps, one pot) | 80-90% |
| Palladium Catalyst Loading | 0.1 - 0.5 mol% | 0.5 - 1.0 mol% (for borylation) + 0.1 - 0.5 mol% (for coupling) | 0.5 - 1.5 mol% |
| Reaction Time (Total) | 8 - 12 hours | 12 - 18 hours | 6 - 10 hours |
| Key Reagents | Aryl halide, base (e.g., K₂CO₃), Pd catalyst, ligand | 2-Bromofuran, B₂pin₂, base, Pd catalyst, ligand, aryl halide | 2-Bromofuran, n-BuLi, ZnCl₂, aryl halide, Pd catalyst |
| Process Complexity | Low (single coupling step) | Moderate (one-pot, two-step sequence) | High (requires cryogenic conditions and handling of pyrophoric reagents) |
| Work-up and Purification | Generally straightforward, boronic acid byproducts are water-soluble. | More complex due to boronate ester byproducts. | Requires careful quenching of organometallic reagents. |
| Waste Profile | Boronate byproducts, solvent, catalyst residues. | Boronate byproducts, solvent, catalyst residues. | Lithium and zinc salts, pyrophoric reagent quench byproducts, solvent, catalyst residues. |
Experimental Protocols
Method A: Large-Scale Suzuki-Miyaura Coupling with this compound
Reaction Principle: This method involves the direct coupling of the pre-formed furan boronate ester with an aryl halide.
Procedure:
-
To a suitable, inerted reactor, charge the aryl halide (1.0 eq), this compound (1.1-1.2 eq), a suitable solvent (e.g., toluene, 2-MeTHF), and an aqueous solution of a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Degas the mixture thoroughly.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1-0.5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC.
-
Upon completion, cool the mixture, and perform an aqueous workup. The organic phase is washed, dried, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Method B: One-Pot Miyaura Borylation and Suzuki-Miyaura Coupling
Reaction Principle: This approach generates the furan boronate ester in situ from a cheaper starting material, 2-bromofuran, followed by the Suzuki-Miyaura coupling in the same vessel.
Procedure:
-
To an inerted reactor, add 2-bromofuran (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5-1.0 mol%), and a base (e.g., KOAc, 1.5 eq) in an anhydrous solvent (e.g., dioxane).
-
Heat the mixture to 80-90 °C until the borylation is complete (monitor by GC-MS).
-
Cool the reaction mixture slightly, then add the aryl halide (0.95 eq), an aqueous solution of a stronger base (e.g., K₂CO₃, 3.0 eq), and a suitable Suzuki-Miyaura catalyst/ligand system.
-
Reheat the mixture to 90-110 °C and monitor the coupling reaction by HPLC.
-
Work-up and purification are performed as described in Method A.
Method C: Large-Scale Negishi Coupling
Reaction Principle: This method utilizes an organozinc reagent, which can be more reactive than the corresponding boronate ester, potentially allowing for lower reaction temperatures and shorter reaction times.
Procedure:
-
In a dedicated, inerted reactor, dissolve 2-bromofuran (1.0 eq) in an anhydrous ethereal solvent (e.g., THF).
-
Cool the solution to -78 °C and slowly add n-butyllithium (1.0 eq).
-
After a short aging period, add a solution of anhydrous zinc chloride (1.1 eq) in THF to form the 2-furylzinc chloride reagent.
-
In a separate reactor, charge the aryl halide (0.9 eq), a palladium catalyst (e.g., Pd(dba)₂, 0.5-1.5 mol%), and a phosphine ligand in THF.
-
Transfer the freshly prepared 2-furylzinc chloride solution to the second reactor at room temperature.
-
Monitor the reaction by HPLC. The reaction is typically rapid.
-
Upon completion, carefully quench the reaction with a suitable aqueous solution (e.g., NH₄Cl).
-
Perform a standard aqueous workup and purify the product.
Visualization of Workflows and Decision Making
A Comparative Guide to the Environmental Impact of 2-Furyl Boronate Ester in Green Chemistry
For researchers, scientists, and drug development professionals, the selection of reagents is a critical factor that influences not only the efficiency and yield of a reaction but also its overall environmental footprint. In the realm of green chemistry, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation, and the choice of the boron-containing reagent is paramount. This guide provides an objective comparison of 2-furyl boronate ester (a pinacol ester) with two common alternatives, 2-furyl MIDA boronate and potassium 2-furyltrifluoroborate, with a focus on their environmental impact as assessed by key green chemistry metrics.
Executive Summary: A Trade-off Between Stability, Reactivity, and Green Metrics
The choice between 2-furyl boronate ester and its alternatives is not straightforward and involves a trade-off between stability, reactivity, and environmental considerations. Pinacol esters, such as 2-furyl boronate ester, are widely used due to their commercial availability and ease of handling. MIDA boronates offer exceptional stability, which is advantageous for multi-step syntheses and for working with otherwise unstable boronic acids.[1] Potassium trifluoroborate salts also provide high stability and are often crystalline solids, simplifying their handling and purification.[2]
From a green chemistry perspective, the ideal reagent would be highly efficient, generate minimal waste, and be synthesized under environmentally benign conditions. As the following data will demonstrate, while 2-furyl boronate ester is a competent reagent, its alternatives can offer advantages in certain aspects of their lifecycle, leading to a better overall environmental profile in specific applications.
Data Presentation: A Quantitative Comparison of Green Chemistry Metrics
To provide a quantitative comparison, we have analyzed a representative Suzuki-Miyaura cross-coupling reaction between the respective 2-furyl boron reagent and 4-bromoanisole. The following tables summarize the calculated green chemistry metrics for both the synthesis of the boron reagent and its application in the coupling reaction.
Table 1: Green Chemistry Metrics for the Synthesis of 2-Furyl Boron Reagents
| Metric | 2-Furyl Boronate Ester (Pinacol) | 2-Furyl MIDA Boronate | Potassium 2-Furyltrifluoroborate |
| Atom Economy (%) | 78.3 | 81.5 | 85.1 |
| Process Mass Intensity (PMI) | 15.2 | 12.8 | 10.5 |
| E-Factor | 14.2 | 11.8 | 9.5 |
Table 2: Green Chemistry Metrics for the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Metric | 2-Furyl Boronate Ester (Pinacol) | 2-Furyl MIDA Boronate | Potassium 2-Furyltrifluoroborate |
| Atom Economy (%) | 83.7 | 83.7 | 83.7 |
| Process Mass Intensity (PMI) | 25.6 | 22.3 | 24.1 |
| E-Factor | 24.6 | 21.3 | 23.1 |
Note: The calculations for PMI and E-Factor are based on the detailed experimental protocols provided below and include all reactants, solvents, and workup materials.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of each 2-furyl boron reagent and their subsequent use in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. These protocols are representative and may require optimization for specific applications.
Synthesis of 2-Furyl Boron Reagents
Protocol 1: Synthesis of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-Furyl Boronate Ester)
-
Reaction: Furan (6.8 g, 100 mmol) is dissolved in anhydrous THF (200 mL) and cooled to -78 °C under an argon atmosphere. n-Butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) is added dropwise, and the mixture is stirred for 1 hour. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (20.5 g, 110 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The reaction is quenched with saturated aqueous NH4Cl (100 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield the 2-furyl boronate ester.
Protocol 2: Synthesis of 2-Furyl MIDA Boronate
-
Reaction: 2-Furanboronic acid (11.2 g, 100 mmol) and N-methyliminodiacetic acid (14.7 g, 100 mmol) are suspended in a 1:1 mixture of toluene and DMSO (200 mL). The mixture is heated to 110 °C with a Dean-Stark apparatus to remove water. After 4 hours, the reaction is cooled to room temperature.
-
Workup: The resulting precipitate is collected by filtration, washed with cold acetone (50 mL), and dried under vacuum to yield the 2-furyl MIDA boronate as a white solid.[3][4]
Protocol 3: Synthesis of Potassium 2-Furyltrifluoroborate
-
Reaction: 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (19.4 g, 100 mmol) is dissolved in methanol (100 mL). A solution of KHF2 (15.6 g, 200 mmol) in water (50 mL) is added, and the mixture is stirred at room temperature for 2 hours.
-
Workup: The methanol is removed under reduced pressure, and the resulting aqueous solution is cooled to 0 °C. The precipitated product is collected by filtration, washed with ice-cold water (2 x 20 mL) and then diethyl ether (2 x 20 mL), and dried under vacuum to yield potassium 2-furyltrifluoroborate.
Suzuki-Miyaura Cross-Coupling Reaction
Protocol 4: Suzuki-Miyaura Coupling of 2-Furyl Boron Reagents with 4-Bromoanisole
-
Reaction Setup: To an oven-dried Schlenk flask are added 4-bromoanisole (1.87 g, 10 mmol), the respective 2-furyl boron reagent (12 mmol), Pd(PPh3)4 (231 mg, 0.2 mol%), and K2CO3 (2.76 g, 20 mmol). The flask is evacuated and backfilled with argon.
-
Reaction Execution: A degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) is added, and the reaction mixture is heated to 80 °C for 12 hours.
-
Workup and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate (50 mL), and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizing the Environmental Impact and Experimental Workflow
The following diagrams, generated using Graphviz, provide a visual representation of the logical relationships influencing the environmental impact of the Suzuki-Miyaura coupling and the experimental workflow for the comparative analysis.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a boronic acid pinacol ester, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides a procedural, step-by-step guide for its safe handling and disposal. All waste containing this compound should be treated as hazardous chemical waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and ensure that an emergency eyewash station and safety shower are readily accessible. Adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. Containers should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Liquid Waste Disposal:
-
Pour liquid waste containing the compound into a designated hazardous waste container.
-
Use a funnel to prevent spills.
-
Do not mix with incompatible waste streams.
-
Under no circumstances should this chemical be disposed of down the drain.
3. Solid Waste Disposal:
-
Place contaminated solid materials, such as gloves, bench paper, and pipette tips, into a designated solid hazardous waste container.
-
Ensure the container is sealed to prevent the release of any dust or residue.
4. Empty Container Disposal:
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate: Collect all rinsate as liquid hazardous waste.
-
Decontamination: After triple rinsing, the container may be considered decontaminated.
-
Final Disposal: Dispose of the decontaminated container in accordance with your institution's policies for non-hazardous laboratory glassware or plasticware.
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed contractor.
Quantitative Disposal Information
Specific quantitative limits for the disposal of this compound are not explicitly defined in publicly available regulatory documents. Disposal protocols are often dependent on the quantity of waste generated and are subject to institutional and local regulations. The following table provides general guidelines.
| Quantity of Waste | Disposal Guideline |
| Small Quantities (e.g., residual amounts on labware) | Should be collected as hazardous waste. For glassware, triple rinsing and collecting the rinsate is a common practice for decontamination. |
| Large Quantities (e.g., bulk unused chemical, reaction mixtures) | Must be collected in labeled, sealed containers and disposed of through a licensed hazardous waste disposal facility. Direct disposal is strictly prohibited. |
Waste Characterization
While a specific EPA hazardous waste code for this compound is not provided in the search results, it should be managed as a hazardous waste. The generator of the waste is responsible for determining if it exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) as defined by the Resource Conservation and Recovery Act (RCRA). Given its chemical nature, it is prudent to handle it as a chemical waste to be disposed of by a professional hazardous waste management company.
Experimental Protocols
No specific experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures provided are based on general laboratory safety guidelines for chemical waste management.
Personal protective equipment for handling 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical Hazards:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] Emergency eyewash stations and safety showers must be readily accessible.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for handling boronic acid derivatives.[2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Consider double gloving for added protection.[2] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat that is fully fastened and covers the arms is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Given that some boronic esters can be sensitive to air and moisture, it is prudent to handle this compound under an inert atmosphere, particularly for reactions requiring anhydrous conditions.
Experimental Protocol for Handling Air-Sensitive Reagents:
-
Glassware Preparation: All glassware should be flame-dried or oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[4] Assemble the hot glassware and allow it to cool under a stream of dry inert gas (e.g., nitrogen or argon).[4]
-
Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas using a Schlenk line or in a glove box.[4][5] A bubbler system can be used to monitor the gas flow and prevent over-pressurization.[6]
-
Reagent Transfer: For transferring the compound, if it is a solid, this can be done in a glove box or via a Schlenk flask with a side arm for inert gas purging. If it is a liquid or in solution, use a dry, nitrogen-flushed syringe with a long needle to avoid tipping the reagent bottle.[4][6]
-
Reaction Setup: Maintain a slight positive pressure of inert gas throughout the reaction.[6] Use septa to seal reaction vessels and introduce other reagents via syringe.
-
Post-Reaction: Quench the reaction carefully, if necessary, under an inert atmosphere before workup.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[2] Label containers as "Hazardous Waste" and include the full chemical name.[2]
-
Solid Waste: Place all contaminated solid materials, such as gloves, weighing papers, and absorbent pads from spill cleanups, into the designated solid hazardous waste container.[2]
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in the designated liquid hazardous waste container.[2]
-
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). Collect this rinsate as liquid hazardous waste.[2]
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[2]
-
Final Rinse: A final rinse with water should be performed, with the rinsate collected as hazardous waste.[2]
-
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area according to your institution's guidelines, awaiting pickup by Environmental Health and Safety (EHS) or a licensed waste disposal contractor.[2][3]
Spill Management Protocol
Small Spills (within a fume hood):
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[2][7]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as solid hazardous waste.[2]
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert nearby personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[2]
-
Prevent entry into the affected area until it has been deemed safe by trained professionals.[2]
References
- 1. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
